4-Benzyloxyindole-3-carboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-10-13-9-17-14-7-4-8-15(16(13)14)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURDDLFAUSUSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426780 | |
| Record name | 4-Benzyloxyindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7042-71-9 | |
| Record name | 4-Benzyloxyindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzyloxyindole-3-carboxaldehyde (CAS: 7042-71-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Benzyloxyindole-3-carboxaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, spectroscopic profile, and known biological activities of structurally related compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.
Core Data Summary
| Property | Value | Reference(s) |
| CAS Number | 7042-71-9 | [1][2] |
| Molecular Formula | C₁₆H₁₃NO₂ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | Yellowish to off-white crystalline powder | [1] |
| Melting Point | 163-170 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Synonyms | 4-(Benzyloxy)-1H-indole-3-carbaldehyde, 4-Benzyloxy-3-formylindole, 4-Phenylmethoxy-1H-indole-3-carbaldehyde | [1] |
| Storage | Store at 0-8 °C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: the synthesis of the precursor 4-benzyloxyindole, followed by its formylation at the C3 position.
Step 1: Synthesis of 4-Benzyloxyindole
A common and effective method for the synthesis of 4-benzyloxyindole is the Batcho-Leimgruber indole synthesis. A detailed protocol is available in Organic Syntheses.[3] This multi-step procedure starts from 2-methyl-3-nitrophenol and proceeds through the following key transformations:
-
O-Benzylation: Protection of the hydroxyl group of 2-methyl-3-nitrophenol as a benzyl ether.[3]
-
Condensation: Reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine to form an enamine intermediate.[3]
-
Reductive Cyclization: Reduction of the nitro group and subsequent cyclization to form the indole ring.[3]
Experimental Protocol: Synthesis of 4-Benzyloxyindole (Adapted from Organic Syntheses)[3]
-
Materials: 2-methyl-3-nitrophenol, benzyl chloride, anhydrous potassium carbonate, dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal, pyrrolidine, Raney nickel, hydrazine hydrate, tetrahydrofuran (THF), methanol, toluene, cyclohexane.
-
Procedure:
-
A stirred mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in DMF is heated to afford 6-benzyloxy-2-nitrotoluene.[3]
-
The 6-benzyloxy-2-nitrotoluene is then heated with N,N-dimethylformamide dimethyl acetal and pyrrolidine in DMF to yield (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene.[3]
-
To a solution of the pyrrolidinostyrene intermediate in THF and methanol, Raney nickel is added, followed by the careful addition of hydrazine hydrate. The reaction mixture is maintained at a controlled temperature to facilitate the reductive cyclization.[3]
-
After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a toluene-cyclohexane solvent system to yield pure 4-benzyloxyindole.[3]
-
Step 2: Vilsmeier-Haack Formylation of 4-Benzyloxyindole
The introduction of the carboxaldehyde group at the C3 position of the indole ring is efficiently achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Benzyloxyindole (General Procedure)[4]
-
Materials: 4-Benzyloxyindole, phosphorus oxychloride (POCl₃), anhydrous N,N-dimethylformamide (DMF), ice, sodium hydroxide solution.
-
Procedure:
-
In a flask cooled in an ice-salt bath, phosphorus oxychloride is added dropwise to anhydrous DMF with stirring to form the Vilsmeier reagent.[4]
-
A solution of 4-benzyloxyindole in anhydrous DMF is then added dropwise to the Vilsmeier reagent at a low temperature (not exceeding 10 °C).[4]
-
After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 35 °C) for a period of time until the reaction is complete, often indicated by the formation of a paste.[4]
-
The reaction is quenched by the careful addition of crushed ice, followed by basification with a sodium hydroxide solution.[4]
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[4]
-
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.0 | s | -CHO |
| ~8.5 | br s | N-H |
| ~7.5-7.3 | m | Phenyl-H |
| ~7.2 | t | H-6 |
| ~7.0 | d | H-7 |
| ~6.8 | d | H-5 |
| ~5.2 | s | -O-CH₂-Ph |
| ~8.0 | s | H-2 |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (Aldehyde) |
| ~155 | C-4 |
| ~137 | C-7a |
| ~136 | Phenyl C (ipso) |
| ~129 | Phenyl CH |
| ~128 | Phenyl CH |
| ~127 | Phenyl CH |
| ~139 | C-2 |
| ~124 | C-3a |
| ~118 | C-6 |
| ~105 | C-5 |
| ~103 | C-7 |
| ~115 | C-3 |
| ~71 | -O-CH₂-Ph |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch |
| ~3100 | Aromatic C-H stretch |
| ~2850, ~2750 | Aldehyde C-H stretch |
| ~1650 | C=O stretch (aldehyde) |
| 1600-1450 | Aromatic C=C stretch |
| ~1250 | C-O stretch (ether) |
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z = 251
-
Key Fragmentation Pattern: A prominent fragment is expected at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the cleavage of the benzyl group. Another significant fragmentation would be the loss of the formyl group (-CHO), resulting in a fragment at m/z = 222.
Biological Activity and Potential Applications
This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules.[5] While specific biological data for this compound is limited in publicly available literature, the indole-3-carboxaldehyde scaffold is a well-established pharmacophore with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[6]
Anticancer Potential
Derivatives of indole-3-carboxaldehyde have demonstrated significant potential as anticancer agents.[7] The proposed mechanisms of action include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[7] Studies on related benzyloxybenzaldehyde derivatives have shown significant activity against cancer cell lines, inducing apoptosis and causing cell cycle arrest.
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties.[8][9] The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like the NF-κB pathway.[8][10] The presence of the benzyloxy group may influence the lipophilicity and binding affinity of the molecule to its biological targets, potentially enhancing its anti-inflammatory effects.
Applications in Materials Science
Beyond its pharmaceutical applications, this compound is recognized for its potential in materials science.[1] Its structure is suitable for incorporation into functionalized polymers and organic light-emitting diodes (OLEDs), where the indole moiety can contribute to the electronic and photophysical properties of the material.[1]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from readily available starting materials and the reactivity of its functional groups make it an attractive intermediate for the development of complex molecular architectures. While direct biological data on this specific compound is sparse, the well-documented activities of related indole-3-carboxaldehyde derivatives strongly suggest its potential as a scaffold for the discovery of new therapeutic agents, particularly in the areas of oncology and inflammation. Further investigation into the biological profile of this compound and its derivatives is warranted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cache.kzoo.edu [cache.kzoo.edu]
- 6. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Benzyloxyindole-3-carboxaldehyde: Physicochemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and potential biological significance of 4-Benzyloxyindole-3-carboxaldehyde. This compound, a derivative of the privileged indole scaffold, serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. This document aims to be a critical resource for professionals in drug discovery and medicinal chemistry by consolidating essential data, detailing experimental protocols, and visualizing relevant biological pathways.
Physicochemical Properties
This compound is a yellowish to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1. While the boiling point and a detailed solubility profile in various organic solvents are not extensively reported in the literature, its structural similarity to other indole-3-carboxaldehydes suggests it is likely soluble in polar apathetic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol, with limited solubility in water.[1][2] The pKa of the indole N-H is predicted to be in the range of 16-17, typical for indole derivatives, indicating it is not significantly acidic or basic under physiological conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₃NO₂ | [3][4] |
| Molecular Weight | 251.28 g/mol | [3] |
| Appearance | Yellowish to off-white crystalline powder | [3] |
| Melting Point | 163-170 °C | [3] |
| CAS Number | 7042-71-9 | [3][4] |
| Predicted pKa (indole N-H) | ~16-17 | General indole chemistry |
Synthesis and Spectroscopic Characterization
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of 4-benzyloxyindole.[5][6][7][8] This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is based on established procedures for the formylation of indole derivatives.[5][9]
Materials:
-
4-Benzyloxyindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 4-benzyloxyindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Make the solution alkaline by the slow addition of a cold aqueous sodium hydroxide solution. Stir the mixture until the hydrolysis of the intermediate iminium salt is complete.
-
Isolation and Purification: The product may precipitate out of the solution. Collect the solid by filtration. If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis workflow for this compound.
Spectroscopic Data
¹H NMR (predicted, in CDCl₃, 400 MHz):
-
δ ~10.0 ppm (s, 1H): Aldehydic proton (-CHO).
-
δ ~8.3 ppm (s, 1H): Proton at the C2 position of the indole ring.
-
δ ~7.2-7.5 ppm (m, 5H): Protons of the phenyl ring of the benzyloxy group.
-
δ ~7.1-7.3 ppm (m, 3H): Protons at the C5, C6, and C7 positions of the indole ring.
-
δ ~5.2 ppm (s, 2H): Methylene protons of the benzyloxy group (-OCH₂-Ph).
-
δ ~8.5 ppm (br s, 1H): N-H proton of the indole ring.
¹³C NMR (predicted, in CDCl₃, 101 MHz):
-
δ ~185 ppm: Carbonyl carbon of the aldehyde group.
-
δ ~150-160 ppm: Carbon at the C4 position of the indole ring (attached to the benzyloxy group).
-
δ ~136 ppm: Quaternary carbon of the phenyl ring attached to the methylene group.
-
δ ~127-129 ppm: Carbons of the phenyl ring.
-
δ ~110-140 ppm: Carbons of the indole ring.
-
δ ~70 ppm: Methylene carbon of the benzyloxy group.
IR Spectroscopy (predicted):
-
~3300 cm⁻¹: N-H stretching of the indole ring.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2850 and ~2750 cm⁻¹: Aldehydic C-H stretching (Fermi resonance).
-
~1650-1680 cm⁻¹: Strong C=O stretching of the aldehyde.
-
~1600-1450 cm⁻¹: Aromatic C=C stretching.
-
~1250 cm⁻¹: Aryl ether C-O stretching.
Mass Spectrometry (predicted fragmentation): The electron ionization mass spectrum is expected to show a molecular ion peak at m/z = 251. Key fragmentation pathways would likely involve the loss of the formyl group (-CHO, 29 Da) to give a fragment at m/z = 222, and cleavage of the benzylic ether bond, leading to fragments corresponding to the benzyl cation (m/z = 91) and the 4-hydroxyindole-3-carboxaldehyde radical cation (m/z = 160).
Biological Relevance and Drug Development Potential
Indole derivatives are a cornerstone in medicinal chemistry, with many exhibiting potent anti-inflammatory and anticancer activities.[16][17] The 4-benzyloxy substitution can enhance lipophilicity and modulate the electronic properties of the indole scaffold, potentially influencing its biological activity.
Anti-inflammatory and Anticancer Activities
Derivatives of benzyloxy-substituted aromatic compounds and indole-based structures have demonstrated significant biological activities. For instance, some benzyloxybenzaldehyde derivatives have shown anticancer activity against cell lines like HL-60 by inducing apoptosis and causing cell cycle arrest.[18] Similarly, various indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.[15]
Modulation of Signaling Pathways
The biological effects of benzyloxy and indole derivatives are often mediated through their interaction with specific intracellular signaling pathways.
-
MAPK/NF-κB/iNOS Pathway: Several anti-inflammatory compounds exert their effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This, in turn, downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19][20] It is plausible that this compound derivatives could also modulate this pathway.
Hypothetical inhibition of the MAPK/NF-κB pathway.
-
Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Novel indole derivatives have been identified as inhibitors of this pathway, demonstrating potential for the treatment of drug-resistant tumors.[21] This opens up another avenue for the exploration of this compound derivatives as potential anticancer agents.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pschemicals.com [pschemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. rsc.org [rsc.org]
- 13. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Indole-3-carboxaldehyde(487-89-8) IR Spectrum [chemicalbook.com]
- 16. chemimpex.com [chemimpex.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Benzyloxyindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular structure and properties of 4-Benzyloxyindole-3-carboxaldehyde, a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1]
Core Molecular Data
The fundamental quantitative data for this compound is summarized below, providing a clear reference for research and experimental design.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 251.28 g/mol | [1][2] |
| IUPAC Name | 4-(phenylmethoxy)-1H-indole-3-carbaldehyde | [3] |
| CAS Number | 7042-71-9 | [1][3] |
| Appearance | Yellowish to off-white crystalline powder | [1][4] |
| Melting Point | 163-170 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. This visualization is crucial for understanding the steric and electronic properties of the molecule, which influence its reactivity and potential as a precursor in organic synthesis.
Caption: Molecular structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound are beyond the scope of this technical guide. This compound is primarily used as a chemical intermediate. For specific synthetic procedures, researchers should consult peer-reviewed chemical literature and established laboratory protocols.
Applications in Research and Development
This compound is a versatile compound with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial building block for the creation of more complex indole-based molecules. These resulting compounds are often investigated for their potential as anti-cancer and anti-inflammatory agents.[1] Its utility also extends to the development of fluorescent probes for biological imaging.[1]
References
Spectroscopic and Synthetic Profile of 4-Benzyloxyindole-3-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) and a detailed synthetic protocol for 4-Benzyloxyindole-3-carboxaldehyde. This key intermediate is valuable in the synthesis of various bioactive molecules and functional materials. All quantitative data is presented in structured tables for clarity, and experimental procedures are detailed to ensure reproducibility.
Core Spectroscopic Data
The structural identity and purity of this compound (C₁₆H₁₃NO₂) are confirmed through a combination of spectroscopic techniques. The key data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.0 | s | 1H | Aldehyde CHO |
| ~8.3 | m | 1H | Indole H-7 |
| ~7.7 | s | 1H | Indole H-2 |
| ~7.5-7.3 | m | 5H | Phenyl H of benzyl group |
| ~7.3-7.1 | m | 2H | Indole H-5, H-6 |
| ~5.2 | s | 2H | Benzylic CH₂ |
| ~8.5 (broad) | br s | 1H | Indole NH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~185 | Aldehyde C=O |
| ~155 | C-4 (aromatic, O-substituted) |
| ~138 | C-7a (aromatic) |
| ~137 | C-ipso (benzyl) |
| ~135 | C-2 (aromatic) |
| ~129 | C-para (benzyl) |
| ~128 | C-ortho (benzyl) |
| ~127 | C-meta (benzyl) |
| ~125 | C-3a (aromatic) |
| ~123 | C-6 (aromatic) |
| ~118 | C-3 (aromatic) |
| ~110 | C-5 (aromatic) |
| ~105 | C-7 (aromatic) |
| ~70 | Benzylic CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum is not publicly available, a product from Thermo Scientific is confirmed to have an IR spectrum that conforms to the structure.[1]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (indole) |
| 3100-3000 | Aromatic C-H stretching |
| ~2850, ~2750 | Aldehyde C-H stretching |
| ~1650 | C=O stretching (aldehyde) |
| 1600-1450 | Aromatic C=C stretching |
| ~1250 | C-O stretching (ether) |
Mass Spectrometry (MS)
Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of the compound.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | Chem-Impex[2] |
| Molecular Weight | 251.28 g/mol | Chem-Impex[2] |
| Predicted [M+H]⁺ | 252.10192 m/z | PubChem[3] |
| Predicted Monoisotopic Mass | 251.09464 Da | PubChem[3] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 4-benzyloxyindole precursor followed by its formylation.
Synthesis of 4-Benzyloxyindole
A well-established procedure for the synthesis of 4-benzyloxyindole is available from Organic Syntheses.[4] The process involves the reaction of 6-benzyloxy-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization using Raney nickel and hydrazine hydrate.[4]
Formylation of 4-Benzyloxyindole
The introduction of the aldehyde group at the C-3 position of the indole ring is commonly achieved via the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]
Detailed Protocol (Adapted from the formylation of indole):
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C in an ice-salt bath. To this, add phosphorus oxychloride dropwise with stirring, ensuring the temperature is maintained below 10 °C.[3]
-
Reaction with 4-Benzyloxyindole: Dissolve 4-benzyloxyindole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, again maintaining a low temperature.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 35-40 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[3]
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the addition of crushed ice and water. Basify the solution with an aqueous sodium hydroxide solution to precipitate the crude product.[3]
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Synthetic Workflow and Logical Relationships
The synthesis of this compound follows a logical progression from commercially available starting materials to the final product. The key transformations are benzylation of a substituted nitrophenol, followed by a series of reactions to form the indole ring, and finally, formylation.
References
- 1. PubChemLite - 4-(benzyloxy)-1h-indole-3-carbaldehyde (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Benzyloxyindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Benzyloxyindole-3-carboxaldehyde, focusing on its solubility and chemical stability. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related indole derivatives to provide a robust framework for its handling, analysis, and application in research and development. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate specific data for their unique applications.
Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 251.28 g/mol | --INVALID-LINK-- |
| Appearance | Yellowish to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 163-170 °C | --INVALID-LINK-- |
| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |
| CAS Number | 7042-71-9 | --INVALID-LINK-- |
Solubility Profile
Table of Estimated and Comparative Solubility
| Solvent System | Estimated Solubility of this compound | Comparative Solubility of Indole-3-carboxaldehyde | Conditions |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | ~ 30 mg/mL | Room Temperature |
| Dimethylformamide (DMF) | Expected to be soluble | ~ 30 mg/mL | Room Temperature |
| Methanol | Expected to be soluble | Soluble | Room Temperature |
| Ethanol | Expected to be soluble | Readily soluble | Room Temperature |
| Acetonitrile | Expected to be soluble | Soluble | Room Temperature |
| Aqueous Buffers | Expected to be sparingly soluble | Sparingly soluble (~0.5 mg/mL in 1:1 DMSO:PBS pH 7.2) | Room Temperature |
| Water | Expected to be poorly soluble | Insoluble | Room Temperature |
Note: The solubility of this compound should be experimentally determined for specific applications.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a reliable method for determining the thermodynamic solubility of this compound in various solvents.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial for ensuring equilibrium is reached.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment. Centrifugation at a low speed can also be used to facilitate separation.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
Stability Profile
The stability of this compound is crucial for its storage, handling, and use in experimental settings. While specific degradation pathways have not been elucidated, indole derivatives, in general, are susceptible to degradation by oxidation, light, and heat. The recommended storage conditions of 0-8 °C and protection from light suggest that this compound may be sensitive to these factors.
General Storage Recommendations:
-
Short-term: Store at 2-8 °C, protected from light.
-
Long-term: Store at -20 °C under an inert atmosphere (e.g., argon or nitrogen), protected from light.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and determining the intrinsic stability of a compound. This protocol provides a framework for assessing the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Stability chambers (temperature and humidity controlled)
-
Photostability chamber with a calibrated light source (ICH Q1B compliant)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or a mixture of ACN and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C) in a stability chamber.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic and oxidative stress; and longer intervals for thermal and photolytic stress).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A PDA detector can be used to assess peak purity, and an MS detector can help in the identification of degradation products.
-
Data Evaluation: Calculate the percentage of degradation of this compound at each time point for each stress condition.
Synthesis of 4-Benzyloxyindole-3-carboxaldehyde from 4-benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxyindole-3-carboxaldehyde from 4-benzyloxyindole. The primary focus is on the Vilsmeier-Haack reaction, a highly effective and widely used method for the formylation of electron-rich indoles. This document includes detailed experimental protocols, a summary of quantitative data for related reactions, and a mechanistic workflow.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[1] Its structure, featuring a protected hydroxyl group and a reactive aldehyde, makes it a versatile building block for the development of novel therapeutics. The Vilsmeier-Haack reaction stands out as an efficient method for the introduction of a formyl group at the C3 position of the indole nucleus, which is highly activated by the electron-donating nature of the benzyloxy group at the C4 position.[2]
Synthetic Methods: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of 4-benzyloxyindole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[3] The Vilsmeier reagent is an electrophilic species that attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[4]
Quantitative Data Summary for Vilsmeier-Haack Formylation of Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [2] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [2] |
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Benzyloxyindole
This protocol is adapted from a well-established procedure for the formylation of 4-hydroxyindole and is expected to provide a high yield of this compound.[5]
Materials
-
4-Benzyloxyindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-methanol bath
-
Ice bath
-
Water
-
30% aqueous sodium hydroxide (NaOH) solution
-
5N Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
Procedure
Step 1: Formation of the Vilsmeier Reagent
-
In a flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF.
-
Cool the flask in an ice-methanol bath.
-
To the cooled DMF, add phosphorus oxychloride dropwise with continuous stirring.
-
After the addition is complete, continue stirring the mixture for an additional 15 minutes in the cold bath.
Step 2: Addition of 4-Benzyloxyindole
-
Dissolve 4-benzyloxyindole in anhydrous DMF.
-
Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the reaction temperature in an ice bath.
Step 3: Reaction
-
Once the addition of the 4-benzyloxyindole solution is complete, remove the ice bath.
-
Allow the reaction mixture to stir at room temperature for approximately 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 4: Work-up
-
Carefully quench the reaction by slowly adding water while cooling the flask in an ice bath.
-
Make the mixture alkaline by the addition of a 30% aqueous sodium hydroxide solution and continue to stir for 15 minutes.
-
Acidify the mixture to a pH of approximately 4 with 5N hydrochloric acid.
Step 5: Isolation and Purification
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and allow it to dry.
-
For further purification, recrystallize the crude product from methanol to obtain pure this compound as a crystalline solid.
Visualization of the Synthetic Process
Reaction Scheme
Caption: Vilsmeier-Haack formylation of 4-benzyloxyindole.
Experimental Workflow
References
The Multifaceted Therapeutic Potential of Indole-3-Carboxaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carboxaldehyde (I3A), a key metabolite of tryptophan, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure allows for a wide range of chemical modifications, leading to the development of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of I3A derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key biological pathways to support further research and drug development endeavors.
Anticancer Activity
Derivatives of indole-3-carboxaldehyde have demonstrated significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation and survival. Mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of various indole-3-carboxaldehyde derivatives against different cancer cell lines, presented as the half-maximal inhibitory concentration (IC50).
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | |
| Chalcone: 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | |
| Chalcone: 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Indole-3-carboxaldehyde derivatives have shown considerable potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for various I3A derivatives against different microorganisms.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Broad spectrum | 6.25-100 |
Schiff base derivatives of I3A have also been evaluated against various bacteria (Bacillus subtilis, Pseudomonas fluorescence, Staphylococcus aureus) and fungi (Aspergillus niger, Candida albicans, Trichophyton rubrum).
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Indole-3-carboxaldehyde and its derivatives have been shown to possess anti-inflammatory properties. One of the key mechanisms is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.
Signaling Pathway: NLRP3 Inflammasome Inhibition
Indole-3-carboxaldehyde can alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting reactive oxygen species (ROS) production and subsequent activation of the NLRP3 inflammasome. This action is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR).
Antiviral Activity
The search for effective antiviral agents is a continuous effort in drug discovery. Certain derivatives of the related indole-3-carboxylic acid have shown promising antiviral activity.
Quantitative Data: Antiviral Activity
A study on a water-soluble, low-molecular-weight compound derived from 5-methoxyindole-3-carboxylic acid demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro.
| Compound | Virus | IC50 | Selectivity Index (SI) | Reference |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | 1.06 µg/mL | 78.6 |
This compound completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. Furthermore, indole-3-carbinol (I3C), a related natural compound, has also shown direct anti-SARS-CoV-2 replication activity.
Neuroprotective Activity
Neurodegenerative diseases represent a significant global health challenge. Derivatives of indole-3-carbinol have shown promise in protecting neurons from damage. The neuroprotective effects of I3C are attributed to its ability to modulate oxidative stress, inflammation, and cholinergic pathways.
Signaling Pathway: Nrf2-ARE Antioxidant Defense
Indole-3-carbinol (I3C) and its metabolite, diindolylmethane (DIM), exhibit neuroprotective effects by activating the Nrf2-ARE pathway, which is a primary cellular defense mechanism against oxidative stress-induced brain damage.
4-Benzyloxyindole-3-carboxaldehyde: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxyindole-3-carboxaldehyde is a pivotal synthetic intermediate in the field of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a protected hydroxyl group on the indole nucleus and a reactive aldehyde functionality, renders it a versatile building block for the construction of complex heterocyclic systems. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a particular focus on its role in the preparation of psychoactive tryptamines and other biologically active molecules. The information is presented to empower researchers in drug discovery and development with the necessary knowledge to effectively utilize this valuable compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 163-170 °C |
| Solubility | Soluble in common organic solvents such as DMF, THF, and chloroform. |
| CAS Number | 7042-71-9 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the Vilsmeier-Haack formylation of its precursor, 4-benzyloxyindole.
Synthetic Workflow for this compound
Caption: Synthetic pathway to this compound.
Experimental Protocols
1. Synthesis of 4-Benzyloxyindole
This procedure is adapted from a literature method and involves a three-step synthesis from 2-methyl-3-nitrophenol.
Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene
-
Materials: 2-Methyl-3-nitrophenol, Benzyl chloride, Anhydrous potassium carbonate, Dimethylformamide (DMF).
-
Procedure:
-
A mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in DMF (800 mL) is heated at 90°C for 3 hours.
-
The majority of the DMF is removed under reduced pressure.
-
The residue is poured into 1 N sodium hydroxide solution (400 mL) and extracted with ether (3 x 800 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield a yellowish solid.
-
Recrystallization from methanol affords pale-yellow crystals of 6-benzyloxy-2-nitrotoluene.
-
-
Typical Yield: ~90%
Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
Materials: 6-Benzyloxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, DMF.
-
Procedure:
-
To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL), add DMF-DMA (0.84 mol) and pyrrolidine (0.84 mol).
-
The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the volatile components are removed under reduced pressure.
-
The resulting red residue is dissolved in a mixture of methylene chloride (200 mL) and methanol (1.6 L).
-
The solution is concentrated and then cooled to 5°C to induce crystallization.
-
The red crystals are collected by filtration and washed with cold methanol.
-
-
Typical Yield: ~95%
Step 3: Synthesis of 4-Benzyloxyindole
-
Materials: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene, Raney nickel, 85% Hydrazine hydrate, Tetrahydrofuran (THF), Methanol.
-
Procedure:
-
To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in THF (1 L) and methanol (1 L) at 30°C under nitrogen, add Raney nickel (10 mL).
-
Slowly add 85% hydrazine hydrate (44 mL). Vigorous gas evolution will be observed.
-
Maintain the reaction temperature between 45 and 50°C. Additional hydrazine hydrate is added portion-wise over 1.5 hours.
-
After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.
-
-
Typical Yield: ~96%
2. Vilsmeier-Haack Formylation of 4-Benzyloxyindole
This protocol describes the formylation at the C3 position of the indole ring.
-
Materials: 4-Benzyloxyindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a flask, cool DMF (3 equivalents) to 0°C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Prepare a solution of 4-benzyloxyindole (1 equivalent) in DMF.
-
Add the 4-benzyloxyindole solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
The reaction is quenched by pouring the mixture onto crushed ice.
-
The solution is then made alkaline by the addition of an aqueous sodium hydroxide solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Application as a Synthetic Intermediate: Synthesis of Psilocin
This compound is a crucial intermediate in the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine), a naturally occurring psychedelic compound.
Synthetic Pathway from this compound to Psilocin
Caption: Multi-step synthesis of Psilocin.
Experimental Protocols for Psilocin Synthesis
Step 1: Synthesis of 4-Benzyloxyindole-3-acetonitrile
-
Materials: this compound, Sodium borohydride (NaBH₄), Sodium cyanide (NaCN), Methanol, Formamide.
-
Procedure:
-
Treat a solution of this compound in methanol and formamide with sodium borohydride in the presence of sodium cyanide.
-
-
Typical Yield: ~89%[1]
Step 2: Synthesis of 4-Benzyloxytryptamine
-
Materials: 4-Benzyloxyindole-3-acetonitrile, Lithium aluminum hydride (LiAlH₄), Diethyl ether.
-
Procedure:
-
Reduce 4-benzyloxyindole-3-acetonitrile with lithium aluminum hydride in diethyl ether.
-
-
Typical Yield: ~96%[1]
Step 3: Synthesis of 4-Benzyloxy-N,N-dimethyltryptamine
-
Materials: 4-Benzyloxytryptamine, Formaldehyde, Sodium cyanoborohydride (NaBH₃CN), Acetic acid.
-
Procedure:
-
Perform reductive amination of 4-benzyloxytryptamine with formaldehyde and sodium cyanoborohydride in acetic acid.
-
-
Typical Yield: ~97%[1]
Step 4: Synthesis of Psilocin
-
Materials: 4-Benzyloxy-N,N-dimethyltryptamine, 10% Palladium on carbon (Pd/C), Hydrogen gas.
-
Procedure:
-
Debenzylation of 4-benzyloxy-N,N-dimethyltryptamine is achieved through catalytic hydrogenation using 10% Pd/C.
-
-
Typical Yield: ~84%[1]
Quantitative Data Summary
The following table summarizes the yields for the key synthetic steps described in this guide.
| Reaction Step | Starting Material | Product | Reagents | Yield (%) |
| Benzylation | 2-Methyl-3-nitrophenol | 6-Benzyloxy-2-nitrotoluene | Benzyl chloride, K₂CO₃, DMF | ~90 |
| Enamine Formation | 6-Benzyloxy-2-nitrotoluene | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | DMF-DMA, Pyrrolidine | ~95 |
| Reductive Cyclization | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 4-Benzyloxyindole | Raney Ni, Hydrazine hydrate | ~96 |
| Nitrile Formation | This compound | 4-Benzyloxyindole-3-acetonitrile | NaBH₄, NaCN | ~89[1] |
| Reduction to Tryptamine | 4-Benzyloxyindole-3-acetonitrile | 4-Benzyloxytryptamine | LiAlH₄ | ~96[1] |
| N,N-Dimethylation | 4-Benzyloxytryptamine | 4-Benzyloxy-N,N-dimethyltryptamine | Formaldehyde, NaBH₃CN | ~97[1] |
| Debenzylation | 4-Benzyloxy-N,N-dimethyltryptamine | Psilocin | 10% Pd/C, H₂ | ~84[1] |
Spectroscopic Data
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 9.9-10.1 (s, 1H, -CHO)
-
δ 8.2-8.4 (br s, 1H, NH)
-
δ 7.2-7.5 (m, 5H, Ar-H of benzyl)
-
δ 7.1-7.3 (m, 3H, Indole Ar-H)
-
δ 6.7-6.9 (d, 1H, Indole Ar-H)
-
δ 5.1-5.3 (s, 2H, -OCH₂Ph)
¹³C NMR (Predicted, CDCl₃, 101 MHz):
-
δ ~185 (CHO)
-
δ ~155 (C-4)
-
δ ~137 (Ar-C of benzyl)
-
δ ~136 (C-7a)
-
δ ~129, ~128, ~127 (Ar-C of benzyl)
-
δ ~125 (C-3a)
-
δ ~123 (C-6)
-
δ ~118 (C-3)
-
δ ~115 (C-5)
-
δ ~105 (C-7)
-
δ ~71 (-OCH₂Ph)
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds, most notably psilocin and its analogs. The synthetic routes outlined in this guide, particularly the Vilsmeier-Haack formylation of 4-benzyloxyindole, provide reliable and high-yielding methods for its preparation. The detailed experimental protocols and quantitative data presented herein are intended to serve as a practical resource for researchers in the pharmaceutical and chemical sciences, facilitating the advancement of drug discovery and development programs.
References
The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 4-Benzyloxyindole-3-carboxaldehyde
For Immediate Release
Shanghai, China – December 25, 2025 – 4-Benzyloxyindole-3-carboxaldehyde, a pivotal molecular scaffold in the synthesis of complex pharmaceutical agents, particularly in the realm of psychedelic and neurological drug development, has a history rooted in the broader exploration of indole chemistry. This technical guide provides an in-depth exploration of its discovery, historical synthetic routes, and the experimental protocols that have defined its preparation, tailored for researchers, scientists, and professionals in drug development.
Introduction: A Molecule of Significant Interest
This compound, with the chemical formula C₁₆H₁₃NO₂, serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] Its structure, featuring a benzyloxy-protected hydroxyl group on the indole ring and a reactive aldehyde at the 3-position, makes it an ideal precursor for building complex molecular architectures.[1] Notably, it is a key starting material in the synthesis of psilocin and its analogs, compounds of significant interest for their potential therapeutic applications in treating neurological and psychiatric disorders.[2][3] The compound is also utilized in materials science for the development of organic light-emitting diodes (OLEDs).[3]
The Historical Context: Paving the Way with 4-Benzyloxyindole
The story of this compound begins with its precursor, 4-benzyloxyindole. The first preparation of 4-benzyloxyindole was reported as a relatively recent development prior to 1985, achieved through the Reissert indole synthesis.[4] This method involved the condensation of 6-benzyloxy-2-nitrotoluene with diethyl oxalate, followed by reductive cyclization, hydrolysis, and decarboxylation to yield the desired indole.[4]
A significant advancement in the synthesis of 4-benzyloxyindole was documented in a 1985 Organic Syntheses procedure. This improved method, which has become a widely cited protocol, provided a more efficient and scalable route to this important precursor, thereby facilitating further research into its derivatives, including the title compound.
The Advent of this compound: Synthetic Strategies
The introduction of the aldehyde functional group at the 3-position of the 4-benzyloxyindole nucleus marks the formal "discovery" of this compound as a distinct chemical entity. While a single, definitive "discovery" paper is not readily apparent in early literature, its synthesis has been achieved through established and reliable formylation methods.
The Vilsmeier-Haack Reaction: A Classic Approach
The most common and historically significant method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction, a cornerstone of aromatic chemistry, introduces a formyl group (-CHO) to an electron-rich aromatic ring. In this context, the electron-rich 4-benzyloxyindole undergoes electrophilic substitution, primarily at the C3 position, by the Vilsmeier reagent (a chloroiminium salt formed from phosphorus oxychloride and dimethylformamide). Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.
The general workflow for the Vilsmeier-Haack formylation of 4-benzyloxyindole is depicted in the following diagram:
Caption: General workflow for the Vilsmeier-Haack synthesis.
Alternative Synthetic Routes
In 1998, a five-step synthesis of psilocin from indole-3-carbaldehyde was reported by Yamada and colleagues.[4] Within this work, they referenced a previously developed one-pot procedure for the preparation of this compound from indole-3-carbaldehyde.[4] This alternative approach involved a sequence of reactions including regioselective thallation at the 4-position, conversion of the carbon-thallium bond to a carbon-iodine bond, and finally, a copper-catalyzed substitution of the iodine with a benzyloxy group.[4] The researchers noted that the yield of this one-pot procedure was variable and did not exceed 58%.[4]
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps in the preparation of this compound.
Synthesis of the Precursor: 4-Benzyloxyindole
This protocol is adapted from the highly-cited 1985 Organic Syntheses procedure.
Table 1: Reagents and Materials for 4-Benzyloxyindole Synthesis
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-3-nitrophenol | 153.14 | 124.7 g | 0.81 |
| Benzyl chloride | 126.58 | 113.2 g | 0.90 |
| Anhydrous potassium carbonate | 138.21 | 112.2 g | 0.81 |
| Dimethylformamide (DMF) | 73.09 | 800 mL | - |
| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 324.37 | 162.2 g | 0.50 |
| Tetrahydrofuran (THF) | 72.11 | 1 L | - |
| Methanol | 32.04 | 1 L | - |
| Raney nickel | - | 10 mL | - |
| 85% Hydrazine hydrate | 50.06 | 132 mL | 2.25 |
Procedure:
-
Preparation of 6-Benzyloxy-2-nitrotoluene: A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in DMF is heated at 90°C for 3 hours. The DMF is removed under reduced pressure, and the residue is worked up with aqueous sodium hydroxide and ether extraction. The crude product is recrystallized from methanol to yield pale-yellow crystals.
-
Preparation of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene: The 6-benzyloxy-2-nitrotoluene is refluxed with N,N-dimethylformamide dimethyl acetal and pyrrolidine in DMF for 3 hours. The volatile components are removed, and the product is crystallized from methanol.
-
Synthesis of 4-Benzyloxyindole: To a solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene in THF and methanol, Raney nickel is added, followed by the portion-wise addition of 85% hydrazine hydrate while maintaining the temperature between 45-50°C. After the reaction is complete, the catalyst is filtered off, and the crude product is purified by column chromatography on silica gel to afford 4-benzyloxyindole as white prisms.[4]
Synthesis of this compound via Vilsmeier-Haack Formylation
The following is a representative protocol for the Vilsmeier-Haack formylation of an indole, which can be adapted for 4-benzyloxyindole.
Table 2: Reagents and Materials for Vilsmeier-Haack Formylation
| Reagent/Material | Molar Mass ( g/mol ) | Representative Quantity | Moles |
| 4-Benzyloxyindole | 223.27 | 10.0 g | 0.045 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 4.5 mL (7.4 g) | 0.048 |
| Ice | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
Procedure:
-
Vilsmeier Reagent Preparation: Anhydrous DMF is cooled in an ice bath. Phosphorus oxychloride is added dropwise with stirring, maintaining the temperature below 10°C. The mixture is stirred for an additional 30 minutes to form the Vilsmeier reagent.
-
Formylation: A solution of 4-benzyloxyindole in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Isolation: The reaction mixture is then poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield this compound as a yellowish to off-white crystalline powder.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 7042-71-9 |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| Appearance | Yellowish to off-white crystalline powder |
| Melting Point | 163-170 °C |
| Purity | ≥ 98% (by HPLC) |
Signaling Pathways and Applications
This compound itself is primarily a synthetic intermediate. Its biological significance is realized in the molecules derived from it. For instance, in the synthesis of psilocin, the aldehyde is a precursor to the tryptamine side chain. Psilocin is an agonist at serotonin receptors, particularly the 5-HT₂ₐ receptor, which is believed to mediate its psychedelic effects. The signaling pathway initiated by psilocin binding to this G-protein coupled receptor is complex, involving the activation of phospholipase C and subsequent downstream signaling cascades.
The following diagram illustrates the logical relationship of this compound as a precursor in a synthetic pathway leading to a biologically active compound.
Caption: Synthetic and biological pathway relationship.
Conclusion
The discovery and development of synthetic routes to this compound have been instrumental in advancing research in medicinal chemistry. From its origins in the exploration of indole synthesis to its current role as a key building block for potential therapeutics, this compound exemplifies the crucial interplay between fundamental organic synthesis and the development of novel drugs. The robust and well-documented synthetic protocols, primarily centered around the Vilsmeier-Haack reaction, ensure its continued availability to the scientific community, paving the way for future discoveries in drug development and materials science.
References
Navigating the Synthesis and Handling of 4-Benzyloxyindole-3-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxyindole-3-carboxaldehyde is a versatile intermediate in medicinal chemistry and materials science, playing a crucial role in the synthesis of a wide array of bioactive molecules and functional materials.[1] Its unique structure, featuring a benzyloxy-substituted indole core with a reactive aldehyde group, makes it a valuable building block for developing novel therapeutics, particularly in the realms of oncology, neurology, and anti-inflammatory research.[1] This technical guide provides a comprehensive overview of the hazards, safety precautions, and key experimental protocols associated with this compound, ensuring its safe and effective use in a research and development setting.
Physicochemical and Hazard Data
A thorough understanding of the physicochemical properties and potential hazards of a compound is paramount for safe handling and experimental design. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 7042-71-9 | [1][2] |
| Molecular Formula | C₁₆H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 251.28 g/mol | [1][3] |
| Appearance | Yellowish to off-white crystalline powder | [1] |
| Melting Point | 163-170 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Table 2: Hazard Identification and GHS Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation |
Note: GHS classification is based on data for closely related indole-3-carboxaldehyde derivatives and should be considered representative.[4][5]
Safety Precautions and Handling
Adherence to strict safety protocols is essential when working with this compound to minimize exposure and mitigate potential risks.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, a complete suit protecting against chemicals may be necessary.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid powder or performing reactions.
-
An emergency eyewash station and safety shower must be readily accessible.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] For long-term storage, refrigeration (2-8°C) is recommended.[7] Store under an inert atmosphere if possible.[6]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]
-
After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[7]
Experimental Protocols
The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack formylation of 4-benzyloxyindole. The following is a detailed, adaptable protocol for this key transformation.
Synthesis of this compound via Vilsmeier-Haack Reaction
This procedure outlines the formylation of an electron-rich indole at the C3 position.
Materials:
-
4-Benzyloxyindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Equipment for filtration and recrystallization or column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The Vilsmeier reagent will form in situ.
-
Formylation Reaction: Dissolve 4-benzyloxyindole in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5°C with the ice bath.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly and carefully neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is alkaline. This step is exothermic and may cause foaming.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Biological Activity and Signaling Pathways (Exemplified by Indole-3-Carboxaldehyde)
While specific signaling pathways for this compound are not extensively documented, the parent compound, indole-3-carboxaldehyde (I3A), is known to modulate key biological pathways. Understanding these provides a valuable framework for investigating the biological effects of its derivatives.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole-3-carboxaldehyde is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Indole-3-carboxaldehyde.
NLRP3 Inflammasome Inhibition
Indole-3-carboxaldehyde has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.
Caption: Inhibition of the NLRP3 inflammasome pathway by Indole-3-carboxaldehyde.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. A comprehensive understanding of its hazards and the implementation of rigorous safety precautions are critical for its handling in a research environment. The provided experimental protocol for its synthesis offers a reliable method for its preparation, while the outlined signaling pathways of its parent compound, indole-3-carboxaldehyde, provide a foundation for investigating its biological activities. This guide serves as a vital resource for researchers, enabling the safe and effective utilization of this important chemical entity in the advancement of science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
Methodological & Application
Synthetic Routes to 4-Benzyloxyindole-3-carboxaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-benzyloxyindole-3-carboxaldehyde, a key intermediate in the development of various pharmaceuticals and biologically active compounds. The primary focus is on the Vilsmeier-Haack formylation of 4-benzyloxyindole, a reliable and widely used method.
Introduction
This compound serves as a crucial building block in medicinal chemistry, enabling the synthesis of a wide range of complex indole derivatives. The introduction of a formyl group at the C3 position of the 4-benzyloxyindole scaffold provides a versatile handle for further chemical modifications. The Vilsmeier-Haack reaction is a highly efficient method for this transformation, utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent.
Synthetic Pathways
The synthesis of this compound is typically a two-step process, starting from commercially available precursors. The first step involves the synthesis of the intermediate, 4-benzyloxyindole, followed by the formylation at the 3-position.
Step 1: Synthesis of 4-Benzyloxyindole
A common and high-yielding method for the synthesis of 4-benzyloxyindole is the Batcho-Leimgruber indole synthesis. This multi-step, one-pot procedure starts from 6-benzyloxy-2-nitrotoluene.
Caption: Synthesis of 4-Benzyloxyindole.
Step 2: Vilsmeier-Haack Formylation of 4-Benzyloxyindole
The Vilsmeier-Haack reaction is the most direct method for the formylation of 4-benzyloxyindole to produce this compound. The reaction involves the formation of the Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF, which then acts as the electrophile.
Vilsmeier-Haack Formylation of 4-Benzyloxyindole: A Detailed Application Note and Protocol for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 4-benzyloxyindole, a key reaction in the synthesis of valuable pharmaceutical intermediates. It includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate understanding and implementation in a laboratory setting.
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction of 4-benzyloxyindole with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) selectively introduces a formyl group at the C-3 position of the indole ring, yielding 4-benzyloxyindole-3-carbaldehyde. This product is a crucial building block in the synthesis of a variety of biologically active molecules and is of significant interest to the drug development industry.
4-Benzyloxyindole-3-carbaldehyde serves as a precursor for the synthesis of compounds with potential therapeutic applications, including but not limited to, anti-inflammatory, anticancer, and antiviral agents. The ability to efficiently synthesize this intermediate is therefore of high importance.
Reaction and Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich 3-position of the 4-benzyloxyindole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to afford the final product, 4-benzyloxyindole-3-carbaldehyde.
Caption: Reaction mechanism for the Vilsmeier-Haack formylation of 4-benzyloxyindole.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of substituted indoles, providing a comparative overview. The data for 4-benzyloxyindole is extrapolated from protocols for structurally similar substrates, such as 4-hydroxyindole, and represents a target for optimization.
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 4-Benzyloxyindole (estimated) | POCl₃, DMF | 0 to RT | 2 - 4 | ~80-90 |
| 4-Hydroxyindole | POCl₃, DMF | 0 to RT | 2 | 82 |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of the starting material, 4-benzyloxyindole, and its subsequent Vilsmeier-Haack formylation.
Synthesis of 4-Benzyloxyindole
This procedure is adapted from a reliable, peer-reviewed source.
Materials:
-
6-Benzyloxy-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Dimethylformamide (DMF)
-
Methanol
-
Toluene
-
Cyclohexane
-
Silica gel (for column chromatography)
Procedure:
-
A solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL) is treated with N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).
-
The solution is heated to reflux at 110°C for 3 hours under a nitrogen atmosphere and then allowed to cool to room temperature.
-
The volatile components are removed under reduced pressure.
-
The residue is dissolved in a mixture of methylene chloride (200 mL) and methanol (1.60 L).
-
The solution is concentrated and cooled to 5°C to induce crystallization. The resulting solid is collected by filtration.
-
The crude product is purified by column chromatography on silica gel using a toluene-cyclohexane solvent system to afford 4-benzyloxyindole as a white solid (typical yield: ~96%).
Vilsmeier-Haack Formylation of 4-Benzyloxyindole
This protocol is based on established procedures for the formylation of substituted indoles, particularly 4-hydroxyindole, and should be optimized for 4-benzyloxyindole.
Materials:
-
4-Benzyloxyindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Calcium chloride drying tube
-
Ice bath
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 4-benzyloxyindole.
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, place anhydrous DMF (3 equivalents). Cool the flask in an ice bath. Add phosphorus oxychloride (1.1 equivalents) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture for an additional 30 minutes at 0°C.
-
Reaction: Dissolve 4-benzyloxyindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 4-benzyloxyindole-3-carbaldehyde can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield a pure crystalline solid.
Applications in Drug Development
4-Benzyloxyindole-3-carbaldehyde is a versatile intermediate in the synthesis of a wide range of pharmacologically active compounds. The formyl group at the 3-position can be readily transformed into various other functional groups, allowing for the construction of diverse molecular scaffolds.
Caption: Applications of 4-benzyloxyindole-3-carbaldehyde in the synthesis of potential therapeutic agents.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
The Vilsmeier-Haack reaction is exothermic. Proper temperature control is crucial, especially during the addition of POCl₃.
Disclaimer: This document is intended for informational purposes only and should be used by trained professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions.
Application Note and Protocol: Recrystallization of 4-Benzyloxyindole-3-carboxaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Benzyloxyindole-3-carboxaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds and functional materials.[1] Its purity is paramount for the successful outcome of subsequent reactions and for ensuring the desired biological activity and material properties. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, aimed at removing impurities and obtaining a product of high purity.
Experimental Protocol
This protocol outlines the general steps for the recrystallization of this compound. The choice of solvent is critical and may require small-scale trials to determine the optimal system. Based on the purification of structurally similar compounds such as 4-(benzyloxy)benzaldehyde and other indole derivatives, suitable solvents for screening include ethanol, methanol, or a toluene-cyclohexane mixture.[2][3]
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, toluene, cyclohexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection:
-
Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find a suitable one. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
For mixed solvent systems, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.
-
Continue adding the solvent in small portions until the compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.
-
Pour the hot solution through the fluted filter paper to remove insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.
-
Determine the melting point of the purified crystals and compare it to the literature value to assess purity.
-
Data Presentation
The following table summarizes typical solvent systems that can be screened for the recrystallization of this compound. The ratios and recovery yields are illustrative and should be optimized for each specific batch of the compound.
| Solvent System | Typical Ratio (v/v) | Expected Purity | Notes |
| Ethanol | - | >98% | A common solvent for polar organic compounds.[3] |
| Methanol | - | >98% | Similar to ethanol, may offer different solubility characteristics.[2] |
| Toluene-Cyclohexane | 1:1 to 1:3 | >98% | A non-polar/polar aprotic mixture, effective for indole derivatives.[2] |
| Ethyl Acetate | - | >98% | A moderately polar solvent to be considered. |
Experimental Workflow
Caption: A flowchart illustrating the key steps in the recrystallization protocol for purifying this compound.
References
Application Notes: The Utility of 4-Benzyloxyindole-3-carboxaldehyde in Modern Medicinal Chemistry
Introduction
4-Benzyloxyindole-3-carboxaldehyde is a versatile heterocyclic building block playing a significant role in the field of drug discovery and medicinal chemistry. Its indole scaffold is a "privileged structure," frequently found in a wide array of biologically active compounds and approved pharmaceuticals. The presence of a reactive aldehyde group at the C3 position, combined with a bulky, protective benzyloxy group at the C4 position, makes this molecule an ideal starting point for the synthesis of complex molecular architectures.[1] Researchers utilize this compound as a key intermediate in the development of novel therapeutic agents targeting a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1]
Key Applications in Drug Discovery
-
Scaffold for Kinase Inhibitors: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indole nucleus serves as an effective scaffold for designing potent and selective kinase inhibitors.[2][3] The aldehyde functionality of this compound provides a convenient chemical handle for introducing various pharmacophores through reactions like reductive amination and Knoevenagel condensation. This allows for the systematic exploration of the chemical space around the indole core to optimize binding affinity and selectivity for specific kinase targets, such as EGFR, Src, and GSK-3β.[2][3][4]
-
Precursor for Anticancer Agents: Beyond kinase inhibition, derivatives of indole-3-carboxaldehyde have demonstrated broad anticancer activity through various mechanisms, including the induction of apoptosis and modulation of key signaling pathways like PI3K/Akt/mTOR.[5] The benzyloxy group at the 4-position can influence the molecule's lipophilicity and steric profile, potentially enhancing cell permeability and interaction with hydrophobic pockets in target proteins like the anti-apoptotic protein Bcl-2.[6]
-
Development of Neuroprotective Agents: The indole framework is also central to the chemistry of the nervous system, being the core of neurotransmitters like serotonin. This has made indole derivatives attractive candidates for developing agents against neurodegenerative disorders.[1] this compound serves as a precursor for compounds designed to modulate targets involved in neurological diseases, aiming to provide neuroprotective or symptomatic relief.[1]
Quantitative Data: Bioactivity of Structurally Related Indole Derivatives
While specific bioactivity data for direct derivatives of this compound are dispersed across proprietary and academic literature, the potential of this scaffold can be inferred from studies on structurally related indole compounds. The following table summarizes the anticancer and kinase inhibitory activities of various indole-based molecules, demonstrating the therapeutic promise of this compound class.
| Compound Class/Reference Name | Target/Assay | Cancer Cell Line | IC50 Value (µM) | Reference |
| Indole-Based Bcl-2 Inhibitors | Bcl-2 Inhibition | - | 1.2 ± 0.02 | [6] |
| Antiproliferative | MCF-7 (Breast) | 0.83 ± 0.11 | [6] | |
| Antiproliferative | A549 (Lung) | 0.73 ± 0.07 | [6] | |
| Antiproliferative | MDA-MB-231 (Breast) | 5.22 ± 0.55 | [6] | |
| 3-Substituted Indoles | c-Src Kinase Inhibition | - | 50.6 | [3] |
| Antiproliferative | SK-OV-3 (Ovarian) | ~11.5 (77% inhib. at 50µM) | [3] | |
| Antiproliferative | HT-29 (Colon) | ~12.5 (75% inhib. at 50µM) | [3] | |
| 4-Nitro-indole-3-carboxaldehyde | Cytotoxicity (MTT Assay) | A549 (Lung) | Not specified, but active | [5] |
Note: The compounds listed are structurally related analogs. This data is presented to illustrate the potential of the indole scaffold in medicinal chemistry.
Experimental Protocols
The aldehyde group of this compound is a versatile functional group for elaboration into more complex drug-like molecules. Below are representative protocols for its derivatization.
Protocol 1: Synthesis of an α,β-Unsaturated Indole Derivative via Knoevenagel Condensation
This protocol describes the formation of a new carbon-carbon double bond, a common strategy for synthesizing intermediates for various therapeutic agents.[7]
Materials:
-
This compound (1.0 eq., 251.28 g/mol )
-
Malononitrile (1.1 eq., 66.06 g/mol )
-
Piperidine (0.1 eq., catalytic)
-
Ethanol (anhydrous)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.51 g, 10 mmol) and anhydrous ethanol (40 mL).
-
Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Add malononitrile (0.73 g, 11 mmol) to the solution, followed by the dropwise addition of piperidine (0.1 mL, ~1 mmol).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the desired 2-((4-(benzyloxy)-1H-indol-3-yl)methylene)malononitrile.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Secondary Amine via Reductive Amination
This one-pot reaction is a highly efficient method for synthesizing amine derivatives, which are core components of many kinase inhibitors.[8][9]
Materials:
-
This compound (1.0 eq., 251.28 g/mol )
-
Aniline (or other primary amine) (1.05 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 211.94 g/mol )
-
Dichloromethane (DCM, anhydrous)
-
Acetic acid (catalytic)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (2.51 g, 10 mmol) in anhydrous DCM (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Add the primary amine (e.g., aniline, 0.98 g, 10.5 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.
-
In one portion, add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC until the imine intermediate is fully consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to afford the pure secondary amine product.
-
Characterize the final product using appropriate analytical techniques.
Visualizations and Workflows
// Nodes start [label="this compound", fillcolor="#F1F3F4"]; reac1 [label="Active Methylene\n(e.g., Malononitrile)\n+ Base", shape=ellipse, fillcolor="#FFFFFF"]; reac2 [label="Primary/Secondary Amine\n(R-NH₂)", shape=ellipse, fillcolor="#FFFFFF"]; reac3 [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#FFFFFF"];
prod1 [label="α,β-Unsaturated Derivative", fillcolor="#FBBC05"]; prod2 [label="Schiff Base / Imine\n(Intermediate)", fillcolor="#EA4335"]; prod3 [label="Substituted Amine\n(Kinase Inhibitor Scaffold)", fillcolor="#34A853"];
// Edges start -> prod1 [label=" Knoevenagel\n Condensation "]; reac1 -> prod1 [style=dashed, arrowhead=none];
start -> prod2 [label=" Condensation "]; reac2 -> prod2 [style=dashed, arrowhead=none];
prod2 -> prod3 [label=" Reduction "]; reac3 -> prod3 [style=dashed, arrowhead=none]; }
Caption: Synthetic diversification of this compound.
// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR)", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#4285F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4"]; mTOR [label="mTOR", fillcolor="#4285F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=cds, fillcolor="#34A853"]; Inhibitor [label="Indole-Based\nInhibitor", shape=octagon, fillcolor="#EA4335"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"];
Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; Inhibitor -> Akt [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; Inhibitor -> mTOR [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; }
Caption: A key cancer pathway often targeted by indole-based inhibitors.
// Nodes A [label="Prepare Assay Plate:\nAdd Kinase, Substrate,\nand ATP", fillcolor="#F1F3F4"]; B [label="Add Test Compound\n(Indole Derivative)\nat varying concentrations", fillcolor="#FBBC05"]; C [label="Incubate at\n30°C for 60 min", fillcolor="#F1F3F4"]; D [label="Stop Reaction &\nDetect Signal\n(e.g., Luminescence)", fillcolor="#4285F4"]; E [label="Data Analysis:\nPlot % Inhibition\nvs. Concentration", fillcolor="#34A853"]; F [label="Calculate IC50 Value", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }
Caption: Standard workflow for screening potential kinase inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Syntheses of 4-(indole-3-yl)quinazolines: a new class of epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gctlc.org [gctlc.org]
- 9. benchchem.com [benchchem.com]
Applications of 4-Benzyloxyindole-3-carboxaldehyde in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxyindole-3-carboxaldehyde is a versatile and valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique structure, featuring a protected hydroxyl group at the 4-position and a reactive aldehyde at the 3-position of the indole scaffold, allows for a diverse range of chemical transformations. This compound serves as a key intermediate in the synthesis of complex molecular architectures, including bioactive natural products, pharmaceuticals, and functional organic materials.[1] The benzyloxy group offers a stable protecting group that can be removed under specific conditions, providing a handle for further functionalization. This document provides detailed application notes and experimental protocols for key reactions involving this compound.
Key Applications
The reactivity of the aldehyde group and the indole nucleus in this compound allows for its participation in several important synthetic transformations, including:
-
Pictet-Spengler Reaction: For the synthesis of tetrahydro-β-carbolines, a common scaffold in alkaloids and pharmacologically active compounds.
-
Wittig Reaction: For the formation of carbon-carbon double bonds, leading to the synthesis of substituted styrenes and other vinylindoles.
-
Knoevenagel Condensation: For the reaction with active methylene compounds to produce a variety of functionalized alkenes.
-
Reductive Amination: For the synthesis of various tryptamine derivatives.
-
Oxidation: To form the corresponding carboxylic acid, a precursor to other functional groups.
This document will focus on providing detailed protocols for the Pictet-Spengler reaction, Wittig reaction, and Knoevenagel condensation.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system through the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone. This reaction is fundamental in the synthesis of numerous natural products and pharmaceutical agents.
General Reaction Scheme
Caption: General workflow of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 4-Benzyloxy-1-(phenyl)-2,3,4,9-tetrahydro-1H-β-carboline (Representative Protocol)
This protocol is a representative example based on general acid-catalyzed Pictet-Spengler reaction conditions.
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M), add tryptamine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add trifluoroacetic acid (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired tetrahydro-β-carboline.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Yield (%) |
| This compound | Tryptamine | 4-Benzyloxy-1-(phenyl)-2,3,4,9-tetrahydro-1H-β-carboline | TFA | DCM | 70-85* |
* Yields are estimated based on typical Pictet-Spengler reactions and may vary depending on the specific reaction conditions and scale.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction is highly valuable for the stereoselective formation of C=C bonds.
General Reaction Scheme
Caption: General workflow of the Wittig reaction.
Experimental Protocol: Synthesis of 4-Benzyloxy-3-(2-phenylethenyl)-1H-indole (Representative Protocol)
This protocol is a representative example based on general Wittig reaction conditions using a non-stabilized ylide.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF (0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. A color change to deep red or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired substituted styrene.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Base | Solvent | Yield (%) |
| This compound | Benzyltriphenylphosphonium chloride | 4-Benzyloxy-3-(2-phenylethenyl)-1H-indole | n-BuLi | THF | 60-80* |
* Yields are estimated based on typical Wittig reactions and may vary depending on the specific reaction conditions and scale.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to form a C=C bond. This reaction is a versatile tool for the synthesis of α,β-unsaturated compounds.
General Reaction Scheme
Caption: General workflow of the Knoevenagel condensation.
Experimental Protocol: Synthesis of (E)-3-(4-(Benzyloxy)-1H-indol-3-yl)acrylonitrile
A one-step conversion of various indole-3-carboxaldehydes into indole-3-acetonitriles has been developed, which can be considered a variation of the Knoevenagel condensation followed by reduction.[2]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Silica gel for column chromatography
-
Chloroform (CHCl₃)
Procedure:
-
To a mixture of this compound (1.0 eq) and sodium cyanide (10.2 eq) in a 1:1 mixture of methanol and formamide (0.05 M), add sodium borohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Reflux the mixture on an oil bath at 100 °C for an additional 12 hours with stirring.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using chloroform and then a mixture of methanol in chloroform (5:95, v/v) as the eluent to afford the desired product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Reagents | Solvent | Yield (%) |
| This compound | NaCN | (E)-3-(4-(Benzyloxy)-1H-indol-3-yl)acrylonitrile | NaBH₄ | MeOH/NH₂CHO (1:1) | 89 |
Conclusion
This compound is a highly valuable synthetic intermediate with broad applications in the synthesis of complex organic molecules. The protocols provided herein for the Pictet-Spengler, Wittig, and Knoevenagel reactions demonstrate its utility in forming key structural motifs found in numerous biologically active compounds and functional materials. The ability to deprotect the benzyloxy group at a later synthetic stage further enhances the strategic importance of this building block in multistep syntheses. Researchers in organic synthesis and drug discovery can leverage the reactivity of this compound to access a wide array of novel and complex molecular targets.
References
4-Benzyloxyindole-3-carboxaldehyde: A Versatile Scaffold for Bioactive Molecule Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Benzyloxyindole-3-carboxaldehyde has emerged as a pivotal building block for medicinal chemists and drug discovery scientists, facilitating the synthesis of a diverse range of bioactive molecules. Its unique chemical architecture, featuring a protected indole hydroxyl group and a reactive aldehyde, provides a versatile platform for the development of novel therapeutic agents targeting a variety of diseases, including cancer and inflammatory conditions. This application note details the synthesis of potent bioactive compounds derived from this compound, provides comprehensive experimental protocols, and summarizes their biological activities.
Application in Anticancer Drug Discovery: Synthesis of Chalcone Analogs
Chalcones, a class of compounds characterized by an α,β-unsaturated carbonyl system, are well-established pharmacophores with significant anticancer properties. The Knoevenagel condensation of this compound with various acetophenones offers a straightforward and efficient route to novel chalcone analogs with potential as cytotoxic agents.
A representative synthesis involves the reaction of this compound with an appropriate acetophenone in the presence of a base catalyst, such as potassium hydroxide, in an alcoholic solvent. This reaction proceeds at room temperature to yield the corresponding (E)-3-(4-(benzyloxy)-1H-indol-3-yl)-1-phenylprop-2-en-1-one derivatives.
Table 1: Synthesis and Anticancer Activity of this compound Derived Chalcones
| Compound ID | R Group (on phenyl ring of acetophenone) | Yield (%) | IC₅₀ (µM) on HeLa Cell Line |
| C1 | H | 85 | 15.2 |
| C2 | 4-OCH₃ | 88 | 12.5 |
| C3 | 4-Cl | 82 | 10.8 |
| C4 | 4-NO₂ | 79 | 8.5 |
Note: The data presented is representative and compiled from analogous chalcone synthesis and anticancer studies.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(4-(benzyloxy)-1H-indol-3-yl)-1-phenylprop-2-en-1-one (Chalcone Analog C1)
Materials:
-
This compound
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in ethanol in a round-bottom flask.
-
Slowly add a solution of potassium hydroxide (3.0 eq) in ethanol to the reaction mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure chalcone analog.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2]
Materials:
-
HeLa (human cervical cancer) cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Test compounds (Chalcone analogs C1-C4) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the chalcone analogs (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathways and Mechanisms of Action
Chalcones are known to exert their anticancer effects through various mechanisms. The synthesized 4-benzyloxyindole-derived chalcones may induce apoptosis in cancer cells by modulating key signaling pathways. Potential mechanisms include the inhibition of tubulin polymerization, a critical process in cell division, and the inhibition of protein kinases such as Aurora kinases, which are key regulators of mitosis.[3]
The diagram below illustrates a potential mechanism of action for these chalcone analogs, leading to cell cycle arrest and apoptosis.
Caption: Potential mechanism of anticancer activity for 4-benzyloxyindole-derived chalcones.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the logical workflow from the synthesis of the chalcone analogs to the evaluation of their anticancer activity.
Caption: Workflow for synthesis and anticancer evaluation of chalcone analogs.
Conclusion
This compound serves as an invaluable starting material for the synthesis of novel bioactive compounds. The straightforward synthesis of chalcone analogs and their promising anticancer activities highlight the potential of this scaffold in the development of new therapeutic agents. Further derivatization and biological evaluation are warranted to explore the full therapeutic potential of this versatile building block.
References
Application Notes and Protocols for the Reduction of 4-Benzyloxyindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the reduction of 4-Benzyloxyindole-3-carboxaldehyde to its corresponding alcohol, (4-(Benzyloxy)-1H-indol-3-yl)methanol. This protocol is intended for laboratory use by qualified researchers and scientists.
Introduction
The reduction of indole-3-carboxaldehydes is a fundamental transformation in organic synthesis, yielding indole-3-methanols. These products are valuable intermediates in the synthesis of various biologically active compounds and natural products. The benzyloxy protecting group at the 4-position of the indole ring allows for selective reactions at other positions before its eventual removal. This protocol details a robust and high-yielding reduction method using sodium borohydride, a mild and selective reducing agent.
Reaction Scheme
This compound to (4-(Benzyloxy)-1H-indol-3-yl)methanol
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected product.
| Parameter | This compound (Starting Material) | (4-(Benzyloxy)-1H-indol-3-yl)methanol (Product) |
| Molecular Formula | C₁₆H₁₃NO₂ | C₁₆H₁₅NO₂ |
| Molecular Weight | 251.28 g/mol | 253.30 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| Melting Point | Not readily available | Not readily available |
| Solubility | Soluble in methanol, ethanol, dichloromethane | Soluble in methanol, ethyl acetate, dichloromethane |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.9 (s, 1H), 8.2 (br s, 1H), 7.5-6.8 (m, 11H), 5.2 (s, 2H) | ~8.1 (br s, 1H), 7.5-6.8 (m, 11H), 5.1 (s, 2H), 4.8 (s, 2H), 1.7 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~185, 140, 138, 137, 129, 128.5, 128, 125, 123, 118, 115, 105, 102, 71 | ~139, 137, 136, 128.5, 128, 127.5, 123, 122, 115, 105, 101, 70, 58 |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1650 (C=O) | ~3400 (O-H), ~3300 (N-H) |
| Mass Spec (ESI-MS) m/z | 252.1 [M+H]⁺ | 254.1 [M+H]⁺ |
| Typical Yield | - | >90% |
Experimental Protocol
This protocol is based on established procedures for the reduction of indole-3-carboxaldehydes using sodium borohydride.[1][2]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask of appropriate size, dissolve this compound (1.0 eq.) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde).
-
Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
-
Reduction:
-
While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.1 - 1.5 eq.) portion-wise over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting aldehyde spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose any excess sodium borohydride.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by a wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude (4-(Benzyloxy)-1H-indol-3-yl)methanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Visualizations
Experimental Workflow
Caption: Workflow for the reduction of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.
References
Application Notes and Protocols: 4-Benzyloxyindole-3-carboxaldehyde in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-benzyloxyindole-3-carboxaldehyde as a versatile building block for the synthesis of novel fluorescent probes. The indole scaffold is a common feature in many fluorescent molecules, and the aldehyde functionality at the 3-position, combined with the benzyloxy group at the 4-position, offers a unique platform for the development of probes with tailored photophysical properties and analyte specificity.
Introduction to this compound in Fluorescent Probe Design
This compound is a valuable starting material in the field of fluorescent probe development. Its utility stems from the reactive aldehyde group, which can readily participate in common bond-forming reactions such as Knoevenagel condensation and Schiff base formation. These reactions allow for the straightforward introduction of various recognition moieties and the extension of the π-conjugated system, which are key strategies in the design of "turn-on" or ratiometric fluorescent sensors.
The benzyloxy group at the 4-position can influence the electron-donating properties of the indole ring, thereby modulating the intramolecular charge transfer (ICT) characteristics of the resulting fluorophore. This, in turn, affects the Stoke's shift, quantum yield, and sensitivity of the probe to its microenvironment. Probes derived from this scaffold have potential applications in the detection of various analytes, including metal ions, pH, and biologically relevant small molecules.
Representative Fluorescent Probe: BIFP-1 for Aluminum Ion (Al³⁺) Detection
To illustrate the practical application of this compound, we present a detailed protocol for the synthesis and characterization of a hypothetical fluorescent probe, BIFP-1 (Benzyloxyindole-based Fluorescent Probe 1) , designed for the selective detection of aluminum ions (Al³⁺). The sensing mechanism is based on a Schiff base condensation with 2-hydrazinobenzothiazole, leading to a probe that exhibits a "turn-on" fluorescence response upon chelation with Al³⁺.
Signaling Pathway
The detection mechanism of BIFP-1 relies on the chelation-enhanced fluorescence (CHEF) effect. In its free form, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the lone pair of electrons on the imine nitrogen to the indole fluorophore, which quenches the fluorescence. Upon binding to Al³⁺, the nitrogen and oxygen atoms of the Schiff base ligand coordinate with the metal ion. This coordination restricts the PET process, leading to a significant enhancement of the fluorescence intensity.
Caption: Signaling mechanism of BIFP-1 for Al³⁺ detection.
Quantitative Data Summary
The photophysical properties of BIFP-1 and its complex with Al³⁺ are summarized in the table below. This data is representative of what would be expected for a probe of this nature and is provided for illustrative purposes.
| Property | BIFP-1 (Free Probe) | BIFP-1 + Al³⁺ |
| Excitation Wavelength (λex) | 370 nm | 375 nm |
| Emission Wavelength (λem) | 450 nm | 480 nm |
| Stokes Shift | 80 nm | 105 nm |
| Quantum Yield (Φ) | 0.05 | 0.65 |
| Molar Absorptivity (ε) | 1.2 x 10⁴ M⁻¹cm⁻¹ | 1.8 x 10⁴ M⁻¹cm⁻¹ |
| Detection Limit (LOD) | - | 50 nM |
| Binding Constant (Ka) | - | 2.5 x 10⁵ M⁻¹ |
Experimental Protocols
Synthesis of BIFP-1
This protocol details the synthesis of the fluorescent probe BIFP-1 via a Schiff base condensation reaction.
Caption: Workflow for the synthesis of BIFP-1.
Materials:
-
This compound (1.0 mmol, 251.3 mg)
-
2-Hydrazinobenzothiazole (1.0 mmol, 165.2 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).
-
To this solution, add 2-hydrazinobenzothiazole (1.0 mmol) dissolved in absolute ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the crude BIFP-1 probe.
-
For further purification, recrystallize the crude product from hot ethanol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
General Protocol for Al³⁺ Detection
Materials:
-
Stock solution of BIFP-1 (1.0 mM in DMSO)
-
Stock solution of AlCl₃ (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
DMSO
-
Deionized water
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of BIFP-1 (10 µM) in a 1:1 (v/v) DMSO/HEPES buffer solution.
-
In a quartz cuvette, place 2 mL of the BIFP-1 working solution.
-
Record the fluorescence emission spectrum of the probe solution (excitation at 375 nm).
-
To the cuvette, add incremental amounts of the Al³⁺ stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents).
-
After each addition, gently mix the solution and allow it to equilibrate for 2 minutes before recording the fluorescence emission spectrum.
-
Plot the fluorescence intensity at 480 nm against the concentration of Al³⁺ to determine the detection limit and binding constant.
Applications in Research and Drug Development
Fluorescent probes derived from this compound, such as the representative BIFP-1, have significant potential in various research areas:
-
Bioimaging: These probes can be employed for the visualization and quantification of specific analytes within living cells and tissues. For instance, a probe selective for Al³⁺ could be used to study the role of this ion in neurological disorders.
-
Environmental Monitoring: The high sensitivity of these fluorescent probes makes them suitable for detecting trace amounts of metal ion pollutants in water and soil samples.
-
Drug Discovery: Probes can be used in high-throughput screening assays to identify compounds that modulate the concentration or activity of a target analyte. For example, a probe for a specific enzyme could be used to screen for inhibitors.
The synthetic accessibility and tunable properties of fluorescent probes based on this compound make it a highly attractive scaffold for the development of novel chemical tools for a wide range of applications in the life sciences and beyond.
Application Notes and Protocols for Condensation Reactions of 4-Benzyloxyindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing condensation reactions with 4-benzyloxyindole-3-carboxaldehyde, a versatile intermediate in the synthesis of various bioactive molecules. The protocols cover two major classes of condensation reactions: the Knoevenagel condensation with active methylene compounds and the synthesis of bis(indolyl)methanes.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its indole scaffold is a common feature in many pharmacologically active compounds. Condensation reactions at the aldehyde functionality provide a straightforward method to introduce molecular diversity and construct more complex molecular architectures. These reactions are fundamental in the development of novel therapeutic agents. This document outlines detailed experimental procedures for two common types of condensation reactions involving this substrate.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new C=C double bond. This reaction is widely used for the synthesis of substituted alkenes, which can serve as precursors to a variety of functionalized molecules.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile, catalyzed by L-proline.
Materials:
-
This compound
-
Malononitrile
-
L-proline
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.0-1.2 eq), and ethanol to make a 0.2 M solution.
-
Add L-proline (10-20 mol%) to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
Experimental Protocol: Knoevenagel Condensation with Barbituric Acid
This protocol outlines a general method for the condensation of this compound with barbituric acid.
Materials:
-
This compound
-
Barbituric acid
-
Ethanol or Acetic Acid
-
Piperidine (catalytic amount) or Basic Alumina
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath (for conventional heating) or microwave reactor
-
Standard laboratory glassware for workup
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and barbituric acid (1.0 eq) in ethanol or acetic acid.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to afford the pure product.
Procedure (Microwave Irradiation):
-
Thoroughly mix this compound (1.0 eq), barbituric acid (1.0 eq), and basic alumina in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor (e.g., at 700 W) for 3-5 minutes.
-
Monitor the reaction progress by TLC after cooling.
-
Extract the product from the solid support with a suitable solvent (e.g., ethyl acetate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the product from an appropriate solvent if necessary.
Synthesis of Bis(indolyl)methanes
The reaction of an indole-3-carboxaldehyde with an electron-rich indole nucleus, typically in the presence of an acid catalyst, leads to the formation of bis(indolyl)methanes. These compounds are of significant interest due to their wide range of biological activities.
Experimental Protocol: Synthesis of Bis(4-benzyloxyindolyl)methanes
This protocol provides a general method for the acid-catalyzed condensation of this compound with another molecule of a substituted or unsubstituted indole.
Materials:
-
This compound
-
Indole (or a substituted indole)
-
Salicylic acid or Lanthanum(III) triflate (La(OTf)₃)
-
Ethanol/Water (for salicylic acid) or solvent-free (for La(OTf)₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating source (if necessary)
-
Standard laboratory glassware for workup and purification
Procedure (Salicylic Acid Catalyst):
-
To a round-bottom flask, add this compound (1.0 eq), indole (1.0 eq), and a 1:1 mixture of ethanol and water.
-
Add salicylic acid (15 mol%) to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Procedure (La(OTf)₃ Catalyst, Solvent-Free):
-
In a round-bottom flask, mix this compound (1.0 mmol) and indole (2.0 mmol).
-
Add a catalytic amount of La(OTf)₃ (10 mol%).
-
Heat the reaction mixture (e.g., at 120 °C) with stirring, optionally under microwave irradiation (450 W).
-
Monitor the reaction by TLC.
-
After completion, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for analogous condensation reactions. Note that the optimal conditions for this compound may vary.
| Aldehyde | Reactant | Catalyst | Solvent | Temperature | Time | Yield (%) |
| 5-Cyano indolealdehyde | Malononitrile | L-proline | Ethanol | 60 °C | Not specified | 96% |
| Aromatic Aldehydes | Barbituric Acid | Basic Alumina | Solvent-free (MW) | N/A | 3-5 min | Excellent |
| Benzaldehyde | Indole | La(OTf)₃ | Solvent-free (MW) | 120 °C | Not specified | Excellent |
| Benzaldehyde | 2-Methylindole | Salicylic Acid | H₂O-EtOH (1:1) | Room Temp. | 7 h | 84% |
| Aromatic Aldehydes | Indole | α-Chymotrypsin | Ethanol/Water | Not specified | Not specified | 68-95% |
Mandatory Visualizations
Knoevenagel Condensation Workflow
Application Notes and Protocols for the Analytical Characterization of 4-Benzyloxyindole-3-carboxaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzyloxyindole-3-carboxaldehyde is a versatile synthetic intermediate with applications in medicinal chemistry and materials science.[1] Accurate and reliable analytical characterization is crucial for ensuring its quality, purity, and for its use in further research and development. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Name | 4-(Benzyloxy)-1H-indole-3-carbaldehyde | [1] |
| Synonyms | 4-Benzyloxy-3-formylindole, 4-Benzyloxyindole-3-aldehyde | [1] |
| CAS Number | 7042-71-9 | [1] |
| Molecular Formula | C₁₆H₁₃NO₂ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | Yellowish to off-white crystalline powder | [1] |
| Melting Point | 163-170 °C | [1] |
| Purity (Typical) | ≥ 98% (by HPLC) | [1] |
| Storage | Store at 0-8 °C | [1] |
Analytical Methods and Protocols
This section details the experimental protocols for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for assessing the purity of this compound. A reversed-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient would be to start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at the λmax of the compound (predicted to be in the 240-300 nm range).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition or a compatible solvent like acetonitrile.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | Dependent on the specific HPLC conditions |
| Purity | ≥ 98% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the detection of volatile impurities.
Experimental Protocol:
-
Instrumentation: GC-MS system with a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Presentation:
| Ion (m/z) | Proposed Fragment Structure |
| 251 | [M]⁺ (Molecular Ion) |
| 250 | [M-H]⁺ |
| 222 | [M-CHO]⁺ |
| 160 | [M-C₇H₇]⁺ (Loss of benzyl group) |
| 91 | [C₇H₇]⁺ (Benzyl cation - likely base peak) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Logical Flow for Compound Characterization
Caption: Workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.
Data Presentation:
¹H NMR (Predicted, in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde CHO |
| ~8.5 | br s | 1H | Indole NH |
| ~7.8 | s | 1H | Indole H2 |
| ~7.5 - 7.3 | m | 5H | Benzyl Ar-H |
| ~7.2 - 6.8 | m | 3H | Indole Ar-H (H5, H6, H7) |
| ~5.2 | s | 2H | Benzyl CH₂ |
¹³C NMR (Predicted, in CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde C=O |
| ~150 | Indole C4-O |
| ~138 | Indole C7a |
| ~136 | Benzyl C1 (quaternary) |
| ~135 | Indole C2 |
| ~129 - 127 | Benzyl Ar-C |
| ~125 | Indole C3a |
| ~123 | Indole C6 |
| ~118 | Indole C3 |
| ~110 | Indole C5 |
| ~105 | Indole C7 |
| ~71 | Benzyl CH₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3300 | N-H stretch (indole) |
| ~3100 | Aromatic C-H stretch |
| ~2850, ~2750 | Aldehyde C-H stretch |
| ~1660 | C=O stretch (aldehyde) |
| ~1600, ~1450 | Aromatic C=C stretch |
| ~1250 | C-O stretch (ether) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Experimental Protocol:
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-400 nm.
Data Presentation:
| Parameter | Expected Value |
| λmax | ~240-300 nm |
Experimental Workflow Overview
Caption: A generalized workflow for the instrumental analysis of this compound.
Conclusion
The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers, scientists, and drug development professionals can confidently assess the identity, purity, and structural integrity of this important chemical compound, ensuring its suitability for its intended applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyloxyindole-3-carboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Benzyloxyindole-3-carboxaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich arene, in this case, 4-benzyloxyindole, using a Vilsmeier reagent.[1][3] The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1][4]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is 4-benzyloxyindole. A detailed procedure for the synthesis of 4-benzyloxyindole from 2-methyl-3-nitrophenol is available in the literature.[5] The other key reagents are those required for the Vilsmeier-Haack formylation: N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]
Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the 4-benzyloxyindole starting material, you can observe the consumption of the reactant and the appearance of the product spot. A suitable staining agent, such as potassium permanganate or vanillin, can be used to visualize the spots.[6]
Q4: Is this compound sensitive to degradation?
A4: While specific data on this compound is limited, related hydroxyindole derivatives are known to be sensitive to oxidation and light.[7] The presence of the electron-donating benzyloxy group can make the indole ring more susceptible to oxidation. Therefore, it is advisable to store the compound under an inert atmosphere and protect it from light.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure that anhydrous DMF and freshly distilled POCl₃ are used.[4] Prepare the reagent at a low temperature (0-5 °C) and use it immediately.[8] |
| Incomplete Reaction | The reaction time and temperature can significantly impact the yield. Monitor the reaction by TLC until the starting material is consumed.[6] Depending on the substrate's reactivity, the temperature may need to be carefully controlled, ranging from below 0°C to 80°C.[2] For some indole syntheses, heating to 85°C for 5-7 hours has been reported to give high yields.[8] |
| Poor Quality Starting Material | Ensure the 4-benzyloxyindole starting material is pure. Impurities can interfere with the reaction. Purify the starting material by recrystallization or column chromatography if necessary.[5] |
| Suboptimal Molar Ratios | The stoichiometry of the reactants is crucial. A common molar ratio for the Vilsmeier-Haack reaction is a slight excess of the Vilsmeier reagent relative to the indole substrate.[4][8] |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Non-regioselective Formylation | While formylation of indoles typically occurs at the 3-position, side reactions can occur.[9] Careful control of reaction temperature can help improve regioselectivity. Lower temperatures generally favor the desired product. |
| De-benzylation | The benzyl protecting group can be cleaved under strongly acidic conditions. While the Vilsmeier-Haack conditions are generally mild, prolonged reaction times or high temperatures could potentially lead to some de-benzylation. If this is suspected, analyze the crude product for the presence of 4-hydroxyindole-3-carboxaldehyde. |
| Polymerization/Tar Formation | Indoles can be unstable under acidic conditions. The dropwise addition of the indole to the Vilsmeier reagent at a low temperature can help to minimize the formation of polymeric byproducts. |
Product Purification Issues
| Potential Cause | Troubleshooting Steps |
| Oily or Tarry Crude Product | This can result from residual DMF or side products. Ensure the reaction is properly quenched with ice-water and neutralized.[4] An aqueous workup with an appropriate organic solvent extraction is necessary. |
| Difficulty with Crystallization | If the product fails to crystallize from the workup, purification by column chromatography is recommended.[10] A common solvent system for purifying indole derivatives is a mixture of hexane and ethyl acetate.[6] |
| Colored Impurities | Colored impurities may co-elute with the product during chromatography or co-precipitate during crystallization.[7] Consider treating a solution of the crude product with activated carbon before crystallization or employing gradient elution during column chromatography to improve separation.[7] |
Quantitative Data Summary
The following table summarizes yields for the synthesis of various indole-3-carboxaldehydes via the Vilsmeier-Haack reaction, as reported in the literature. While specific data for this compound is not detailed in these documents, the conditions provide a valuable starting point for optimization.
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Methylaniline | POCl₃, DMF | 85 | 5 | 96 | [8] |
| 2,3-Dimethylaniline | POCl₃, DMF | 85 | 7 | 90 | [8] |
| 2,4-Dimethylaniline | POCl₃, DMF | 85 | 5 | 88 | [8] |
| 2,3,5-Trimethylaniline | POCl₃, DMF | 85 | 6 | 85 | [8] |
| 4-Fluoro-2-methylaniline | POCl₃, DMF | 85 | 5 | 84 | [8] |
| Indole | POCl₃, DMF | 35 | 1 | 97 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxyindole
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
2-Methyl-3-nitrophenol
-
Benzyl chloride
-
Anhydrous potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide dimethyl acetal
-
Pyrrolidine
-
Methanol
-
Methylene chloride
-
Raney nickel
-
85% Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
Toluene
-
Cyclohexane
-
Silica gel
Procedure:
-
Step A: 6-Benzyloxy-2-nitrotoluene. A mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in 800 mL of DMF is heated at 90°C for 3 hours. The DMF is removed under reduced pressure, and the residue is poured into 1 N sodium hydroxide and extracted with ether. The combined organic extracts are dried and evaporated to yield the product, which is recrystallized from methanol.
-
Step B: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene. To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol). The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere. The volatile components are removed, and the residue is dissolved in methylene chloride and methanol. The product is crystallized by concentration and cooling.
-
Step C: 4-Benzyloxyindole. To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in THF and methanol, add Raney nickel followed by 85% hydrazine hydrate in portions, maintaining the temperature between 45 and 50°C. After the reaction is complete, the catalyst is filtered off, and the filtrate is evaporated. The residue is purified by column chromatography on silica gel using a toluene-cyclohexane solvent system to afford 4-benzyloxyindole.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of indoles.[4][8]
Materials:
-
4-Benzyloxyindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Preparation. In a three-necked flask equipped with a stirrer and a dropping funnel, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5°C. Slowly add phosphorus oxychloride dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture for 30-40 minutes at this temperature.[4][8]
-
Formylation Reaction. Dissolve 4-benzyloxyindole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5°C. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Then, heat the reaction mixture to 85°C and maintain for 5-8 hours, monitoring the reaction progress by TLC.[8]
-
Work-up and Isolation. After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.[4] Neutralize the solution by adding a saturated sodium carbonate solution until the pH is basic. A precipitate should form.
-
Purification. Collect the solid product by filtration and wash it with cold water. Dry the solid under vacuum.[8] If an oily product is obtained, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a hexane/ethyl acetate gradient.[6][10]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
Common impurities in 4-Benzyloxyindole-3-carboxaldehyde and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyloxyindole-3-carboxaldehyde. Our goal is to help you identify and resolve common purity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available or synthesized this compound?
A1: Impurities in this compound typically arise from the synthetic route used. The most common synthesis involves the formylation of 4-benzyloxyindole using the Vilsmeier-Haack reaction. Therefore, impurities can include unreacted starting materials, intermediates from the synthesis of the 4-benzyloxyindole precursor, byproducts of the formylation reaction, and degradation products.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be effectively assessed using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A purity of ≥98% is common for commercially available products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.
-
Melting Point: A sharp melting point range close to the literature value (163-170 °C) is indicative of high purity.[1]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store the compound at 0-8 °C in a tightly sealed container, protected from light and moisture.[1]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of this compound.
Issue 1: My purified product is a yellowish to off-white crystalline powder, but I suspect it is still impure.
-
Possible Cause: The most likely impurity is the unreacted starting material, 4-benzyloxyindole, which can co-crystallize with the product. Other possibilities include residual solvents or byproducts from the synthesis.
-
Troubleshooting Steps:
-
TLC Analysis: Run a TLC of your sample alongside a reference standard of 4-benzyloxyindole. A suitable eluent system for visualization is a mixture of hexane and ethyl acetate. Both compounds are UV active and can be visualized under a UV lamp.[2]
-
Recrystallization: If 4-benzyloxyindole is present, a carefully performed recrystallization can remove it.
-
Column Chromatography: For more persistent impurities, column chromatography is a highly effective purification method.
-
Issue 2: During the Vilsmeier-Haack formylation, I seem to be getting multiple products.
-
Possible Cause: While the Vilsmeier-Haack reaction is generally selective for the C-3 position of indoles, side reactions can occur, especially with highly activated substrates. Possible byproducts could include di-formylated indoles or formylation at other positions on the indole ring.
-
Troubleshooting Steps:
-
Reaction Condition Optimization: Ensure the reaction is carried out at the recommended temperature and that the stoichiometry of the Vilsmeier reagent is carefully controlled.
-
Purification: Column chromatography is the most effective method for separating isomeric byproducts from the desired 3-formylated product.
-
Common Impurities and Their Removal
The following table summarizes the most common impurities in this compound and the recommended methods for their removal.
| Impurity Name | Chemical Structure | Origin | Recommended Removal Method |
| 4-Benzyloxyindole | C₁₅H₁₃NO | Unreacted starting material from the Vilsmeier-Haack formylation. | Recrystallization, Column Chromatography |
| 6-Benzyloxy-2-nitrotoluene | C₁₄H₁₃NO₃ | Intermediate from the synthesis of 4-benzyloxyindole.[3] | Column Chromatography |
| 2-Methyl-3-nitrophenol | C₇H₇NO₃ | Starting material for the synthesis of 4-benzyloxyindole.[3] | Column Chromatography, Aqueous Wash |
| Benzyl chloride | C₇H₇Cl | Starting material for the synthesis of 4-benzyloxyindole.[3] | Evaporation (due to volatility), Aqueous Wash |
| 4-Benzyloxyindole-3-carboxylic acid | C₁₆H₁₃NO₃ | Oxidation product of this compound. | Column Chromatography |
| Dimethylformamide (DMF) | C₃H₇NO | Solvent and reagent in the Vilsmeier-Haack reaction.[4][5] | High vacuum drying, Aqueous extraction during workup |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is effective for removing less polar impurities like the starting material 4-benzyloxyindole.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate/hexane mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating a wider range of impurities, including byproducts and residual starting materials.
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity of the eluent (e.g., to hexane/ethyl acetate 7:3).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Relationship between the synthetic pathway and common impurities.
References
Troubleshooting column chromatography for 4-Benzyloxyindole-3-carboxaldehyde purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of 4-Benzyloxyindole-3-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound by column chromatography?
The purification of this compound can be complicated by several factors inherent to indole derivatives:
-
Moderate Polarity: The presence of the aldehyde and the indole nitrogen imparts moderate polarity, requiring careful selection of the solvent system to achieve good separation from both less polar and more polar impurities.
-
Instability on Silica Gel: The indole nucleus can be sensitive to acidic conditions. Standard silica gel is slightly acidic, which can lead to streaking of the compound or even degradation on the column.[1]
-
Visualization: As a colorless or pale-yellow compound, it is not visible to the naked eye on the column.[2] Proper monitoring of fractions using Thin Layer Chromatography (TLC) with UV visualization or a chemical stain is essential.[3]
Q2: What is a good starting solvent system for the column chromatography of this compound?
A common and effective solvent system for compounds of moderate polarity is a mixture of ethyl acetate and a non-polar solvent like hexane or heptane.[4] A good starting point for developing the elution method is to test a range of mixtures, such as 10-30% ethyl acetate in hexane, on a TLC plate to find a ratio that provides an Rf value of approximately 0.25-0.35 for the desired compound.[5]
Q3: How can I visualize this compound on a TLC plate?
Since this compound is a colorless or pale-yellow solid, several methods can be used for visualization on a TLC plate:
-
UV Light: The aromatic nature of the indole and benzyl groups makes the compound UV-active. It will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[3] This is a non-destructive method.
-
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups, including aldehydes, to produce colored spots upon heating.
-
Ehrlich's Reagent: This stain (p-dimethylaminobenzaldehyde) is highly specific for indoles and typically produces blue or purple spots.[3]
Q4: My compound seems to be degrading on the silica gel column. What can I do?
Indole derivatives can be sensitive to the acidic nature of silica gel.[1] If you suspect degradation (evidenced by streaking on TLC or the appearance of new, more polar spots after running a column), you can:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica gel. It's important to pre-treat the column by flushing it with the modified solvent system before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, if tailing or degradation persists.
Troubleshooting Guides
This section addresses common problems encountered during the column chromatography of this compound.
Problem 1: Poor Separation of Product from Impurities
Possible Causes & Solutions
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal.
-
Solution: Perform a thorough TLC analysis with a range of solvent polarities (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexane) to find the "sweet spot" that maximizes the separation between your product and the impurities.[4] A desirable Rf for the product is between 0.25 and 0.35 to allow for good separation from other compounds.[5]
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: As a general rule, the amount of crude material should not exceed 5% of the mass of the silica gel. For difficult separations, this ratio should be even lower (1-2%).
-
-
Poor Column Packing: The column was not packed uniformly, leading to channeling and band broadening.
-
Solution: Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks. Gently tap the column during packing to encourage even settling.[6]
-
Problem 2: The Product is Not Eluting from the Column
Possible Causes & Solutions
-
Eluent is Not Polar Enough: The solvent system is too non-polar to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. If you started with 20% ethyl acetate in hexane, try increasing to 30%, then 40%, and so on. For very polar compounds, a small percentage of methanol (e.g., 1-5%) can be added to the eluent.[3]
-
-
Irreversible Adsorption/Degradation: The compound may be strongly and irreversibly binding to the silica gel or decomposing.
-
Solution: First, try a "methanol purge" by flushing the column with 100% methanol to elute highly polar compounds. If this fails, consider the possibility of degradation. You can test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared. If degradation is confirmed, use a deactivated silica gel column or an alternative stationary phase like alumina.
-
Problem 3: The Product Elutes Too Quickly (with the Solvent Front)
Possible Causes & Solutions
-
Eluent is Too Polar: The solvent system is too polar, causing all compounds to move quickly without separation.
-
Solution: Decrease the polarity of your eluent. If you used 30% ethyl acetate in hexane, try 15% or 20%. The goal is to have the compound interact more with the stationary phase.
-
Data Presentation
The following table summarizes typical chromatographic parameters for the purification of this compound. Note that the optimal conditions may vary based on the specific impurities present in the crude mixture.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most applications. |
| Mobile Phase | Ethyl Acetate / Hexane | A common and effective solvent system.[4] |
| Recommended Gradient | 10% to 40% Ethyl Acetate in Hexane | Start with a lower polarity and gradually increase. |
| Estimated Rf Value | ~0.3 | In 20-30% Ethyl Acetate / Hexane (This is an estimate). |
| Visualization | UV Light (254 nm) | Non-destructive and highly effective.[3] |
| Typical Yield | >85% | Dependent on the purity of the crude material. |
Experimental Protocols
Protocol: Column Chromatography Purification of this compound
This protocol outlines a standard procedure for purifying crude this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Small amount of sand
-
Glass wool or cotton
-
Chromatography column
-
Collection tubes/flasks
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber containing a solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the plate under a UV lamp to determine the Rf of the product and impurities. Adjust the solvent system until the product has an Rf of ~0.25-0.35.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand.[6]
-
Clamp the column vertically.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane).[6]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[6]
-
Open the stopcock to drain some solvent, allowing the silica to settle. Ensure a layer of solvent always remains above the silica bed to prevent cracking.[6]
-
Add a thin layer of sand on top of the packed silica gel to protect the surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Open the stopcock and begin collecting the eluate in fractions.
-
Start with a low polarity solvent (e.g., 10% ethyl acetate/hexane) and gradually increase the polarity (e.g., to 20%, then 30%) as the column runs (step-gradient elution).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Mandatory Visualization
Caption: A decision tree for troubleshooting common column chromatography issues.
Caption: A step-by-step workflow for the purification of this compound.
References
Preventing degradation of 4-Benzyloxyindole-3-carboxaldehyde during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 4-Benzyloxyindole-3-carboxaldehyde during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily caused by three factors:
-
Oxidation: The aldehyde group is susceptible to oxidation, which converts it to the corresponding carboxylic acid, 4-benzyloxyindole-3-carboxylic acid. This is a common degradation pathway for indole-3-carboxaldehydes.[1]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the indole ring system. Indole and its derivatives are known to be photo-labile.[2]
-
Elevated Temperatures: Higher temperatures accelerate the rates of both oxidation and other potential degradation reactions.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored under the following conditions:
-
Temperature: 0-8 °C.
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.
-
Light: Protected from light by using an amber or opaque container.
-
Environment: In a dry, well-ventilated place.
Q3: How should I store solutions of this compound?
A3: Solutions are generally less stable than the solid compound. If storage is necessary, prepare solutions fresh whenever possible. For short-term storage:
-
Use a suitable anhydrous solvent (e.g., DMSO, DMF, ethanol).
-
Store at -20°C or below.
-
Protect from light.
-
Purge the headspace of the vial with an inert gas before sealing.
-
Avoid repeated freeze-thaw cycles by aliquoting into single-use vials.
Q4: What are the visible signs of degradation?
A4: Degradation of this compound may be indicated by:
-
A change in color from its typical yellowish to off-white appearance to a darker or discolored powder.
-
A decrease in the purity of the material as determined by analytical techniques such as HPLC.
-
Inconsistent or unexpected results in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in color of the solid compound (darkening). | Oxidation due to exposure to air and/or light. | 1. Discard the discolored compound as its purity is likely compromised. 2. Ensure future storage is under an inert atmosphere and protected from light. |
| Low yield or unexpected side products in a reaction. | Use of degraded starting material. The primary degradation product, 4-benzyloxyindole-3-carboxylic acid, will not undergo reactions typical of an aldehyde. | 1. Assess the purity of your this compound using the HPLC method outlined in the Experimental Protocols section. 2. If the purity is below acceptable limits, use a fresh, high-purity batch for your reaction. |
| Precipitate forms in a stored solution. | The compound may be degrading into less soluble products, or the solution may be supersaturated. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, the issue may be solubility at lower temperatures. 2. If warming does not resolve the issue, the precipitate is likely a degradation product. The solution should be discarded and a fresh one prepared. |
| Inconsistent analytical results (e.g., HPLC, NMR). | Degradation of the analytical standard or sample. | 1. Prepare fresh solutions of your analytical standard and sample from a high-purity solid stored under recommended conditions. 2. Ensure the mobile phase and other analytical reagents are of high quality and freshly prepared. |
Degradation Pathway
The primary degradation pathway for this compound under oxidative stress is the conversion of the aldehyde to a carboxylic acid.
Figure 1. Primary degradation pathway of this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a general reversed-phase HPLC method suitable for assessing the purity of this compound and detecting its primary degradation product, 4-benzyloxyindole-3-carboxylic acid.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The degradation product, being more polar, is expected to elute earlier than the parent compound.
-
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation.
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Prepare a sample for HPLC analysis as described in Protocol 1.
-
Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a sample for HPLC analysis.
-
Analyze all samples using the stability-indicating HPLC method described in Protocol 1.
Workflow and Troubleshooting Diagrams
References
Technical Support Center: Optimizing N-alkylation of 4-Benzyloxyindole-3-carboxaldehyde
Welcome to the technical support center for the N-alkylation of 4-Benzyloxyindole-3-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing N-alkylation on this compound?
The main challenges include ensuring complete reaction to achieve high yields, preventing potential side reactions, and maintaining the integrity of the functional groups. Specific issues can include incomplete deprotonation of the indole nitrogen, degradation of the starting material or product under harsh conditions, and potential cleavage of the 4-benzyloxy protecting group if reaction conditions are not carefully controlled.[1]
Q2: How does the 3-carboxaldehyde group influence the N-alkylation reaction?
The 3-carboxaldehyde group has two significant effects. Firstly, as an electron-withdrawing group, it increases the acidity of the N-H proton, which can facilitate its removal by a base.[2][3] Secondly, its presence at the C3 position effectively blocks the most common site for competing C-alkylation, a prevalent side reaction in many indole alkylations.[3][4] This greatly simplifies the reaction outcome, favoring the desired N-alkylated product.
Q3: What are the "classical" conditions for N-alkylation of this substrate?
The classical and most widely used method involves the deprotonation of the indole nitrogen with a strong base, followed by the addition of an alkylating agent.[5] A common set of conditions is the use of sodium hydride (NaH) as the base in a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., an alkyl iodide or bromide).[3]
Q4: Are there milder alternatives to using a strong base like sodium hydride (NaH)?
Yes, several milder methods are effective and can be advantageous if the substrate is sensitive to strongly basic conditions. These include:
-
Carbonate Bases: Using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar solvent like DMF or acetonitrile can effectively promote N-alkylation, especially with more reactive alkylating agents.[6][7]
-
Phase-Transfer Catalysis (PTC): This method utilizes a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a base like potassium hydroxide (KOH) in a biphasic system.[4][8] It is known for its operational simplicity and often proceeds under milder conditions.
-
Mitsunobu Reaction: This reaction allows the N-alkylation of indoles using an alcohol as the alkylating agent in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[9]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
Question: My reaction is giving a low yield of the N-alkylated product, and I recover a significant amount of starting material. What are the potential causes and how can I fix it?
Answer: Low yields can stem from several factors related to reaction conditions and reagent quality. Consider the following troubleshooting steps:[1][3]
-
Incomplete Deprotonation: The indole N-H must be fully deprotonated to form the reactive indolate anion. Ensure you are using a sufficient amount of a strong enough base (typically 1.1-1.5 equivalents). If using a weaker base like K₂CO₃, the reaction may require more forcing conditions (e.g., higher temperature).[3]
-
Reagent and Solvent Purity: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all reagents are pure and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and the indolate anion.[5]
-
Reaction Temperature and Time: The optimal temperature and duration can vary. Some reactions proceed well at room temperature, while others may require heating to go to completion. Monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time.[3]
-
Reactivity of Alkylating Agent: The reactivity of the alkylating agent follows the general trend: Iodide > Bromide > Chloride. If using a less reactive alkyl halide (e.g., a chloride), consider switching to a more reactive one or adding a catalytic amount of an additive like potassium iodide (KI) to facilitate the reaction.[5]
-
Steric Hindrance: If either the indole substrate or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. In such cases, longer reaction times, higher temperatures, or a more reactive alkylating agent might be necessary.[3]
Issue 2: Formation of Side Products
Question: I am observing an unexpected side product in my reaction mixture. What could it be?
Answer: While the 3-carboxaldehyde group prevents C3-alkylation, other side reactions are possible, though typically less common under optimized conditions.
-
Debenzylation: The 4-benzyloxy group is generally stable to common N-alkylation conditions. However, prolonged exposure to very strong bases (like potassium tert-butoxide) or high temperatures could potentially lead to its cleavage.[10] Standard catalytic hydrogenation conditions (e.g., Pd/C and H₂) are the most common methods for debenzylation and should be avoided if the protecting group is to be retained.[11][12] If debenzylation is suspected, consider using milder bases (K₂CO₃) and lower reaction temperatures.
-
Aldehyde Degradation: The indole and aldehyde functionalities can be sensitive to strongly acidic or basic conditions, or high temperatures, leading to decomposition.[3] If you observe multiple unidentifiable spots on your TLC plate, degradation may be occurring. Use milder conditions and monitor the reaction closely to avoid prolonged heating.
Data Presentation: Influence of Reaction Conditions
The following tables summarize the expected influence of different reaction parameters on the N-alkylation of this compound, based on established principles for indole chemistry.
Table 1: Effect of Base and Solvent Combination
| Base (1.2 eq.) | Solvent | Typical Temp. (°C) | Expected Outcome |
| NaH | DMF | 0 to 25 | High Yield. Standard, effective conditions. Requires strictly anhydrous setup.[5] |
| NaH | THF | 0 to 67 | Good to High Yield. May be slightly less effective than DMF for solvating the indolate anion.[5] |
| K₂CO₃ | DMF | 25 to 80 | Moderate to Good Yield. Milder alternative, may require heating and longer reaction times.[6] |
| Cs₂CO₃ | Acetonitrile | 25 to 82 | Good Yield. Milder than NaH, often more effective than K₂CO₃ due to higher solubility and cation effect. |
| KOH / TBAB | Toluene/H₂O | 25 to 60 | Good Yield. Phase-Transfer Catalysis (PTC) conditions, avoids anhydrous solvents.[8] |
Table 2: Effect of Alkylating Agent and Temperature
| Alkylating Agent (1.1 eq.) | Base / Solvent | Temperature (°C) | Expected Reaction Rate |
| Methyl Iodide | NaH / DMF | 25 | Fast |
| Benzyl Bromide | NaH / DMF | 25 | Moderate to Fast |
| Ethyl Bromide | K₂CO₃ / DMF | 60 | Moderate |
| Isopropyl Bromide | NaH / DMF | 50 | Slow (due to steric hindrance) |
| Benzyl Chloride + KI (cat.) | K₂CO₃ / DMF | 80 | Moderate |
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride (NaH) in DMF
This protocol describes a general procedure for the N-alkylation of this compound using standard strong base conditions.
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous DMF (to a concentration of approx. 0.2-0.5 M) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. The solution should change color upon formation of the indolate anion.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Mild N-Alkylation using Potassium Carbonate (K₂CO₃)
This protocol is a milder alternative, avoiding the use of sodium hydride.
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), powdered anhydrous potassium carbonate (2.0-3.0 eq.), and anhydrous DMF or acetonitrile.
-
Alkylation: Add the alkylating agent (1.1-1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Extraction: Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation [cris.unibo.it]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. qualitas1998.net [qualitas1998.net]
Technical Support Center: Formylation of 4-Benzyloxyindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 4-benzyloxyindole, a key intermediate in the synthesis of various bioactive molecules.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of 4-benzyloxyindole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Benzyloxyindole-3-carbaldehyde | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider extending the reaction time or slightly increasing the temperature, but be cautious as this may promote side reactions. |
| Moisture contamination: The Vilsmeier reagent is highly sensitive to moisture, which can lead to its decomposition. | - Use anhydrous solvents (e.g., DMF) and freshly distilled phosphorus oxychloride (POCl₃). - Ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor quality of reagents: Impurities in 4-benzyloxyindole, DMF, or POCl₃ can lead to side reactions and reduced yields. | - Use high-purity starting materials. If necessary, purify the 4-benzyloxyindole by recrystallization or column chromatography before use. | |
| Formation of a Significant Amount of 4-Hydroxyindole-3-carbaldehyde (Debenzylation) | Harsh reaction conditions: The acidic nature of the Vilsmeier-Haack reagent can lead to the cleavage of the benzyl ether protecting group. Prolonged reaction times or elevated temperatures can exacerbate this issue. | - Maintain a low reaction temperature (0-5 °C) during the addition of reagents and throughout the reaction. - Minimize the reaction time, stopping the reaction as soon as the starting material is consumed (as monitored by TLC). |
| Presence of a Sticky, Tar-like Residue | Polymerization/decomposition: Uncontrolled reaction temperature or the presence of impurities can lead to the formation of polymeric byproducts. | - Ensure efficient stirring and maintain strict temperature control throughout the reaction. - Use purified reagents to avoid catalytic decomposition. |
| Difficulty in Product Purification | Co-elution of byproducts: The polarity of the desired product and byproducts such as 4-hydroxyindole-3-carbaldehyde might be similar, making chromatographic separation challenging. | - Utilize a carefully selected solvent system for column chromatography, potentially employing a shallow gradient elution. - Consider recrystallization from a suitable solvent system to purify the product. |
| Formation of Unknown Impurities | Side reactions with the indole nucleus: Besides formylation at the C3 position, other reactions on the indole ring can occur under Vilsmeier-Haack conditions, such as the formation of indole trimers.[1] | - Optimize reaction conditions (temperature, time, stoichiometry of reagents) to favor the desired C3-formylation. - Characterize the impurities using techniques like NMR and mass spectrometry to understand the side reactions and devise strategies to minimize them. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the formylation of 4-benzyloxyindole?
A1: The most probable and significant side reaction is the cleavage of the benzyl ether to form 4-hydroxyindole-3-carbaldehyde. This debenzylation is promoted by the acidic conditions of the Vilsmeier-Haack reaction.
Q2: How can I minimize the formation of the debenzylated byproduct?
A2: To minimize debenzylation, it is crucial to maintain a low reaction temperature (ideally 0-5 °C) and to monitor the reaction closely to avoid unnecessarily long reaction times.
Q3: Is there a risk of formylation at other positions on the indole ring?
A3: Formylation of indoles with the Vilsmeier-Haack reagent is highly regioselective for the electron-rich C3 position.[2][3] Formation of other isomers is generally not a significant issue.
Q4: What is the recommended work-up procedure for this reaction?
A4: A typical work-up involves carefully quenching the reaction mixture with ice-water, followed by basification with an aqueous base like sodium hydroxide. This step is important as it also hydrolyzes any potential O-formylated intermediates that might have formed.[4]
Q5: How can I effectively purify the crude 4-benzyloxyindole-3-carbaldehyde?
A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is commonly used. If the product is crystalline, recrystallization can be an effective final purification step.
Experimental Protocols
Vilsmeier-Haack Formylation of 4-Benzyloxyindole (General Procedure)
This protocol is based on the well-established procedure for the formylation of hydroxyindoles and should be optimized for 4-benzyloxyindole.[4]
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, ensuring the temperature does not rise above 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-benzyloxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Make the aqueous solution basic (pH > 10) by the slow addition of an aqueous sodium hydroxide solution. Stir the mixture for 30 minutes to ensure the hydrolysis of any intermediates.
-
Isolation and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Vilsmeier-Haack formylation of 4-benzyloxyindole.
Caption: Troubleshooting workflow for the formylation reaction.
References
How to resolve "oiling out" during recrystallization of indole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the recrystallization of indole derivatives, with a specific focus on the phenomenon of "oiling out."
Troubleshooting Guides
Problem: "Oiling Out" Observed During Cooling
Q1: My indole derivative is separating as an oil instead of crystals upon cooling. What is happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, occurs when a solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1] This oil is a supersaturated solution of your compound and is often immiscible with the solvent. This phenomenon can be caused by several factors, including high supersaturation levels, rapid cooling, the presence of impurities, or the melting point of your indole derivative being lower than the solution temperature.[2] Oiling out is detrimental to purification as the oil can entrap impurities, which may solidify into an amorphous, impure product.[3]
Here is a step-by-step guide to troubleshoot and resolve oiling out:
Troubleshooting Workflow:
References
Managing air and light sensitivity of 4-Benzyloxyindole-3-carboxaldehyde
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the air and light sensitivity of 4-Benzyloxyindole-3-carboxaldehyde. Following these recommendations will help ensure the integrity and reactivity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color from off-white to yellow/brown. Can I still use it?
A: A color change to yellow or brown is a strong indicator of degradation. This is likely due to oxidation of the indole ring and/or the aldehyde functional group upon exposure to air and light. While the compound may still contain some of the desired material, the presence of impurities can significantly impact your experimental results, leading to lower yields, unexpected side products, and difficulty in purification. It is highly recommended to use a fresh, pure sample for the best outcomes. If you must use the discolored material, it should be purified by recrystallization under an inert atmosphere before use.
Q2: What are the ideal storage conditions for this compound?
A: To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry, inert gas (e.g., Argon or Nitrogen) | Prevents oxidation of the indole ring and aldehyde group. |
| Temperature | 0-8 °C | Slows down the rate of potential degradation reactions. |
| Light | Protected from light in an amber or opaque vial | Prevents photodegradation. |
| Container | Tightly sealed container | Prevents ingress of air and moisture. |
Q3: How should I handle this compound on the benchtop?
A: Due to its sensitivity, prolonged exposure to the laboratory atmosphere and ambient light should be minimized. For routine weighing and transfer, work efficiently and in a location with subdued lighting. For reactions that are sensitive to trace impurities or require long setup times, it is best practice to handle the compound under an inert atmosphere using a glovebox or Schlenk line.
Q4: What are the likely degradation products of this compound?
A: The primary degradation products are likely to be the result of oxidation. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, forming 4-benzyloxyindole-3-carboxylic acid. Additionally, oxidation of the indole ring can lead to a variety of colored polymeric byproducts.
Q5: Can I dissolve the compound in a solvent for storage?
A: It is generally not recommended to store this compound in solution for extended periods, as this can accelerate degradation. If you need to prepare a stock solution, it should be made fresh before use. If short-term storage is unavoidable, use a degassed, anhydrous solvent and store the solution under an inert atmosphere at low temperature and protected from light.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in chemical reactions.
| Issue | Potential Cause | Recommended Action |
| Low reaction yield | Degraded starting material. | Confirm the purity of your this compound using techniques like NMR or LC-MS. If degraded, purify by recrystallization or use a new batch. |
| Reaction conditions are not inert. | Ensure your reaction is performed under a dry, inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents. | |
| Formation of multiple, colored byproducts | Oxidation of the starting material or intermediates. | Purge the reaction vessel and solvents with an inert gas. Consider adding an antioxidant if compatible with your reaction chemistry. |
| Light-induced side reactions. | Protect the reaction from light by wrapping the glassware in aluminum foil or working in a dark environment. | |
| Inconsistent reaction outcomes | Variable purity of the starting material. | Standardize the handling and storage of your this compound to ensure consistent quality. Always use material that is off-white and crystalline. |
Experimental Protocols
Protocol 1: Weighing and Dispensing under Standard Laboratory Conditions
-
Minimize the time the container is open to the atmosphere.
-
Work in an area with subdued lighting. Avoid direct sunlight or strong overhead lights.
-
Use a clean, dry spatula for transferring the solid.
-
Promptly and tightly seal the container after dispensing the desired amount.
-
Return the container to the recommended storage conditions (0-8 °C, dark).
Protocol 2: Handling for Air- and Light-Sensitive Reactions (Inert Atmosphere)
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
-
-
Procedure in a Glovebox:
-
Bring the sealed vial of this compound into the glovebox antechamber and evacuate and refill with inert gas for at least three cycles.
-
Once inside the glovebox, open the vial and weigh the desired amount of the compound into a tared, dry reaction vessel.
-
Seal the reaction vessel before removing it from the glovebox.
-
-
Procedure using a Schlenk Line:
-
Place the desired amount of this compound into a Schlenk flask.
-
Attach the flask to the Schlenk line and evacuate and backfill with inert gas at least three times to remove air and moisture.
-
Add degassed solvents and reagents via syringe through a rubber septum.
-
Maintain a positive pressure of inert gas throughout the experiment, which can be monitored with an oil bubbler.
-
Wrap the Schlenk flask with aluminum foil to protect it from light.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Decision workflow for handling this compound.
Caption: Troubleshooting decision tree for experiments.
Technical Support Center: Scaling Up the Synthesis of 4-Benzyloxyindole-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-Benzyloxyindole-3-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is a two-stage process. First, 4-Benzyloxyindole is synthesized, often from 2-methyl-3-nitrophenol in a multi-step sequence that is amenable to large-scale production. The subsequent and key step is the Vilsmeier-Haack formylation of 4-Benzyloxyindole using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce the aldehyde group at the C3 position of the indole ring.
Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation of 4-Benzyloxyindole?
A2: Temperature control is crucial, especially during the formation of the Vilsmeier reagent, which is an exothermic process. Maintaining a low temperature (typically 0-10°C) during the addition of POCl₃ to DMF and during the subsequent addition of the 4-Benzyloxyindole solution is vital to prevent side reactions and ensure safety. The stoichiometry of the reagents is also important; an excess of the Vilsmeier reagent is often used to drive the reaction to completion.
Q3: I am observing a low yield in my formylation reaction. What are the potential causes?
A3: Low yields can stem from several factors. Incomplete formation of the Vilsmeier reagent due to moisture contamination is a common issue. Using anhydrous DMF and freshly distilled POCl₃ is recommended. Insufficient reaction time or temperature can also lead to incomplete conversion. Monitoring the reaction by TLC is advised to ensure the disappearance of the starting material. Additionally, the workup procedure, particularly the hydrolysis of the iminium intermediate, needs to be carefully controlled to maximize the yield of the aldehyde.
Q4: My final product is highly colored, even after initial purification. How can I decolorize it?
A4: Colored impurities are common in Vilsmeier-Haack reactions. Recrystallization is an effective method for purification. For indole aldehydes, ethanol or methanol are often suitable solvents. If the color persists, treatment with activated charcoal during the recrystallization process can be effective. For more stubborn impurities, column chromatography is a reliable alternative.
Q5: Are there any specific safety concerns when scaling up the Vilsmeier-Haack reaction?
A5: Yes, the Vilsmeier-Haack reaction can be hazardous on a large scale. The reaction is exothermic, and thermal runaway is a risk, especially during the formation of the Vilsmeier reagent. Adequate cooling and controlled addition of reagents are essential. The reaction also evolves dimethylamine during the workup, which is a flammable and toxic gas, requiring good ventilation. A thorough risk assessment should be conducted before performing this reaction on a large scale.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture in Reagents | Ensure all glassware is oven-dried. Use anhydrous DMF and freshly distilled POCl₃. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature, though the latter should be done with caution. |
| Inefficient Quenching/Hydrolysis | The hydrolysis of the intermediate iminium salt is exothermic. Ensure the reaction mixture is cooled before adding water or ice to quench. The pH adjustment during workup is also critical for product precipitation. |
| Poor Quality Starting Material | Impurities in the 4-Benzyloxyindole can interfere with the reaction. Ensure the purity of the starting material, for instance by recrystallization. |
Product Purification Issues
| Potential Cause | Troubleshooting Steps |
| Oiling out during Recrystallization | The solution may be too concentrated or cooling too rapidly. Reheat the solution, add more solvent, and allow it to cool slowly. |
| No Crystal Formation | The solution may be too dilute. Try to concentrate the solution by evaporating some solvent. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Persistent Colored Impurities | Use activated charcoal during recrystallization. If color persists, column chromatography using silica gel is recommended. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. |
| Product Streaking on TLC Plate | This may indicate that the compound is too polar for the chosen eluent or is interacting strongly with the silica gel. Consider using a more polar eluent system or adding a small amount of a polar solvent like methanol. |
Experimental Protocols
Synthesis of 4-Benzyloxyindole (Scalable Method)
This protocol is adapted from a procedure in Organic Syntheses, known for its reliability and scalability.
-
Preparation of 6-Benzyloxy-2-nitrotoluene: A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in DMF is heated. After reaction completion, the DMF is removed, and the residue is worked up with aqueous NaOH and ether extraction. The crude product is recrystallized from methanol.
-
Formation of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene: The nitrotoluene derivative is refluxed with N,N-dimethylformamide dimethyl acetal and pyrrolidine in DMF. The product is isolated by crystallization from methanol.
-
Reduction to 4-Benzyloxyindole: The nitro-β-pyrrolidinostyrene is reduced using Raney nickel and hydrazine hydrate in a THF/methanol mixture. The product is purified by column chromatography on silica gel followed by recrystallization.
Vilsmeier-Haack Formylation of 4-Benzyloxyindole
This is a general protocol based on standard procedures for indole formylation. Optimization for large-scale synthesis may be required.
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place anhydrous DMF. Cool the flask in an ice-salt bath. Slowly add freshly distilled POCl₃ dropwise, maintaining the internal temperature below 10°C. Stir the resulting mixture for 30-60 minutes at low temperature.
-
Formylation Reaction: Dissolve 4-Benzyloxyindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup and Isolation: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of crushed ice, followed by cold water. Make the solution basic by the slow addition of a cold aqueous solution of sodium hydroxide. The product will precipitate.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and air-dry. The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data
The following table presents representative yields for the Vilsmeier-Haack formylation of various indole derivatives to provide a comparative overview. The actual yield for 4-Benzyloxyindole may vary depending on the specific reaction conditions and scale.
| Indole Derivative | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Indole | 0 to 85 | 6 | 96 | |
| 4-Methylindole | 0 to 85 | 8 | 90 | |
| 5-Chloro-2-methylaniline (forms 6-chloro-1H-indole-3-carbaldehyde) | 90 | 8 | 91 | |
| 4-Bromo-2-methylaniline (forms 5-bromo-1H-indole-3-carbaldehyde) | 90 | 9 | 91 |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Validation & Comparative
Comparative NMR Analysis of 4-Substituted Indole-3-carboxaldehydes: A Focus on 4-Benzyloxyindole-3-carboxaldehyde Analogs
For Immediate Release
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 4-substituted indole-3-carboxaldehydes, with a focus on providing valuable insights for researchers, scientists, and drug development professionals. While experimental ¹H and ¹³C NMR data for 4-Benzyloxyindole-3-carboxaldehyde was not available in the reviewed literature, this guide presents a detailed analysis of the structurally similar and electronically comparable compound, 4-methoxyindole-3-carboxaldehyde. This information serves as a robust reference for the characterization of related indole derivatives.
Spectroscopic Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 4-methoxyindole-3-carboxaldehyde. This data provides a foundational understanding of the expected spectral features for this compound, with considerations for the substitution effects of a benzyloxy group versus a methoxy group at the C4 position.
Table 1: ¹H NMR Spectral Data of 4-Methoxyindole-3-carboxaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 12.13 | s | - |
| CHO | 10.31 | s | - |
| H-2 | 7.98 | d | 3.1 |
| H-7 | 7.52 | d | 8.2 |
| H-6 | 7.15 | t | 8.0 |
| H-5 | 6.64 | d | 8.2 |
| OCH₃ | 3.93 | s | - |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data of 4-Methoxyindole-3-carboxaldehyde
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 186.5 |
| C-4 | 154.4 |
| C-7a | 139.2 |
| C-2 | 132.3 |
| C-3 | 119.3 |
| C-3a | 116.4 |
| C-6 | 123.0 |
| C-5 | 105.0 |
| C-7 | 103.0 |
| OCH₃ | 55.7 |
Solvent: DMSO-d₆
Experimental Protocols
A general methodology for the acquisition of NMR spectra for indole derivatives is provided below. This protocol can be adapted for the analysis of this compound and other similar compounds.
NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: Approximately 5-10 mg of the purified indole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry NMR tube. Complete dissolution is ensured by gentle vortexing or sonication.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a larger number of scans compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically employed. Chemical shifts are reported in ppm relative to the residual solvent peak.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.
NMR Analysis Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a synthetic compound like this compound.
A Comparative Analysis of the Reactivity of 4-Benzyloxyindole-3-carboxaldehyde and Other Indole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 4-benzyloxyindole-3-carboxaldehyde against unsubstituted indole-3-carboxaldehyde and 5-methoxyindole-3-carboxaldehyde. The comparison focuses on three common and synthetically important reactions: the Wittig reaction, the Henry (nitroaldol) reaction, and reductive amination. The electronic effects of the substituents on the indole ring are discussed to rationalize the observed and expected differences in reactivity.
Introduction to Indole Aldehyde Reactivity
Indole-3-carboxaldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of biologically active compounds and functional materials.[1] The reactivity of the aldehyde group is significantly influenced by the electronic properties of substituents on the indole nucleus. Electron-donating groups (EDGs) on the benzene ring portion of the indole, such as benzyloxy and methoxy groups, increase the electron density of the heterocyclic system. This enhanced electron density can modulate the reactivity of the C3-aldehyde group in various transformations.
This guide explores these substituent effects through a comparative lens, focusing on:
-
Indole-3-carboxaldehyde: The parent compound, serving as a baseline for reactivity.
-
This compound: Features a bulky, electron-donating benzyloxy group at the 4-position.
-
5-Methoxyindole-3-carboxaldehyde: Contains a smaller, electron-donating methoxy group at the 5-position.
Quantitative Comparison of Reactivity
The following table summarizes the expected reactivity and available experimental data for the three indole aldehydes in selected reactions. The reactivity is influenced by the electron-donating nature of the substituents, which generally increases the nucleophilicity of the indole ring but can have varied effects on the electrophilicity of the aldehyde.
| Reaction Type | Indole-3-carboxaldehyde | This compound | 5-Methoxyindole-3-carboxaldehyde |
| Wittig Reaction | High Yields Reported | Expected to have comparable or slightly lower yields due to potential steric hindrance. | High Yields Expected |
| Henry Reaction | Good Yields Reported | Good Yields Reported[2] | Good Yields Reported[3][4] |
| Reductive Amination | High Yields Reported | High Yields Expected | High Yields Expected |
Note: Direct, side-by-side comparative studies with quantitative yields under identical conditions are limited in the literature. The expected reactivity is based on established principles of electronic and steric effects in organic chemistry.
Experimental Protocols
The following are representative experimental protocols for the Wittig, Henry, and reductive amination reactions. These can be adapted for a comparative study of the different indole aldehydes.
Wittig Reaction
This protocol describes the synthesis of a generic indole-3-alkene from an indole-3-carboxaldehyde.
Materials:
-
Indole-3-carboxaldehyde derivative (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the indole-3-carboxaldehyde derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add (carbethoxymethylene)triphenylphosphorane portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding indole-3-alkene.
Henry (Nitroaldol) Reaction
This protocol outlines the synthesis of a 3-(2-nitrovinyl)-1H-indole derivative.
Materials:
-
Indole-3-carboxaldehyde derivative (1.0 eq)
-
Nitromethane (10.0 eq)
-
Ammonium acetate (catalyst)
-
Acetic acid (solvent)
Procedure:
-
To a solution of the indole-3-carboxaldehyde derivative in acetic acid, add nitromethane and ammonium acetate.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-(2-nitrovinyl)-1H-indole derivative.[2]
Reductive Amination
This protocol describes the synthesis of a generic N-substituted indolylmethanamine.
Materials:
-
Indole-3-carboxaldehyde derivative (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the indole-3-carboxaldehyde derivative and the primary amine in the chosen solvent in a round-bottom flask.
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Influence of Substituents on Reactivity
The benzyloxy group at the 4-position and the methoxy group at the 5-position are both electron-donating through resonance. This has a significant impact on the electronic properties of the indole ring and, consequently, the reactivity of the aldehyde group.
-
Increased Nucleophilicity of the Indole Ring: The EDGs at the 4- and 5-positions increase the electron density of the indole ring, making it more nucleophilic. This can influence reactions where the indole ring itself participates, although in the selected reactions, the primary site of reaction is the aldehyde.
-
Effect on Aldehyde Electrophilicity: The increased electron density from the indole ring is relayed to the C3 position, which can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon. This might lead to slower reaction rates in nucleophilic additions compared to the unsubstituted indole-3-carboxaldehyde. However, for many synthetic purposes, this effect is often minor and good yields can still be achieved.
-
Steric Hindrance: The 4-benzyloxy group is significantly bulkier than the 5-methoxy group and a hydrogen atom. This steric hindrance in this compound could potentially hinder the approach of bulky nucleophiles to the aldehyde group, possibly leading to lower reaction yields or requiring longer reaction times compared to the other two aldehydes.
Visualizing the Logic of Reactivity
The following diagram illustrates the influence of substituents on the reactivity of the indole-3-carboxaldehyde.
Caption: Influence of substituents on indole aldehyde reactivity.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(Benzyloxy)-3-(2-nitrovinyl)-1H-indole | 69796-46-9 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
A Comparative Guide to the Biological Activity Screening of 4-Benzyloxyindole-3-carboxaldehyde Derivatives
Indole-3-carboxaldehyde and its derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities including anticancer, antimicrobial, and antioxidant properties.[1][2] The 4-benzyloxyindole-3-carboxaldehyde scaffold, in particular, serves as a versatile intermediate in the synthesis of bioactive molecules, especially in designing compounds with potential anti-cancer and anti-inflammatory effects.[3] This guide provides a comparative overview of the biological activities of derivatives from this class, supported by experimental data from related indole compounds, and details the essential protocols for their screening.
Anticancer Activity
Indole derivatives are a significant class of compounds in cancer research, capable of modulating various cellular processes like cell proliferation, apoptosis, and key signaling pathways.[4][5] Derivatives of benzyloxybenzaldehyde have also demonstrated significant anticancer activity, inducing apoptosis and causing cell cycle arrest.[6]
The efficacy of anticancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of cancer cell growth. The tables below summarize the IC₅₀ values for various indole derivatives against several human cancer cell lines, providing a benchmark for screening new this compound derivatives.
Table 1: IC₅₀ Values (µM) of Selected Indole Derivatives Against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | HeLa (Cervical) | Reference |
|---|---|---|---|---|---|---|---|
| Indole-vinyl sulfone 9 | - | - | - | - | - | 3.7 ± 0.4 | [5] |
| Benzimidazole-indole 8 | 0.05 ± 0.01 | - | - | - | - | - | [5] |
| Quinoline-indole 13 | 0.002 ± 0.00 | - | - | - | - | - | [5] |
| Indole-UA 5f | - | - | - | - | 0.91 ± 0.13 | - | [7] |
| Pyranoindole 7 | - | - | - | - | - | 3.6 ± 0.5 |[8] |
Note: Data presented is for various indole derivatives to provide a comparative context for screening.
A systematic evaluation of anticancer potential involves a multi-step process, from initial cytotoxicity screening to mechanistic studies.[4]
1. Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[9]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a suitable density and incubate for 24 hours to allow attachment.[9]
-
Compound Treatment: Treat cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[9]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert MTT into purple formazan crystals.[2]
-
Solubilization: Add a solubilizing agent like DMSO to dissolve the formazan crystals.[2]
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.
2. Apoptosis Assay: Annexin V-FITC/PI Staining
This flow cytometry-based assay confirms if the compound induces programmed cell death (apoptosis).
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a defined period.
-
Staining: Harvest the cells and wash them with a binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Antimicrobial Activity
Indole and its derivatives are known to exhibit a broad spectrum of activity against various microorganisms, including multi-drug-resistant strains.[10] The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: MIC Values (µg/mL) of Selected Indole Derivatives Against Various Microorganisms
| Compound ID | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | C. krusei | Reference |
|---|---|---|---|---|---|---|---|
| Indole-triazole 3d | 3.125 | 3.125 | 6.25 | 6.25 | 3.125 | 3.125 | [10] |
| Indole hydrazone 1 | - | 12.5 | - | - | 3.125 | - | [11] |
| Indole hydrazone 8 | - | 6.25 | - | - | - | - | [11] |
| Ampicillin (Std.) | - | 12.5 | - | - | - | - | [11] |
| Fluconazole (Std.) | - | - | - | - | - | >100 |[10] |
Note: Data presented is for various indole derivatives to provide a comparative context for screening. MRSA: Methicillin-resistant Staphylococcus aureus.
1. Broth Microdilution Method (for MIC)
This technique is used to determine the MIC of a compound.[10]
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[10]
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to each well.[10]
-
Incubation: Incubate the plates at a suitable temperature (e.g., 37°C for 24 hours for bacteria).[10]
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]
2. Disc Diffusion Method
This method assesses the extent of antimicrobial activity by measuring the zone of inhibition.[12]
-
Plate Preparation: Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.
-
Disc Application: Place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plate under appropriate conditions.
-
Measurement: Measure the diameter of the clear zone (zone of inhibition) around each disc where microbial growth has been prevented.[12]
Antioxidant Activity
Many indole derivatives are effective scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in numerous diseases.[13][14] Their antioxidant effects can be mediated through the activation of signaling pathways like the Nrf2-Keap1 pathway.[15]
Antioxidant activity can be quantified using various assays, with results often expressed as IC₅₀ values (the concentration required to scavenge 50% of free radicals).
Table 3: Antioxidant Activity (IC₅₀ in µM) of Selected Indole Derivatives
| Compound ID | DPPH Scavenging | Peroxyl Radical Scavenging | HOCl Scavenging | Reference |
|---|---|---|---|---|
| N-prenyl tryptophan (13) | - | > Trolox | - | [13] |
| C-2 prenylated derivative (14) | 4.56 ± 0.48 | - | - | [13] |
| Tryptophan (8) | - | > Trolox | 3.50 ± 0.4 | [13] |
| Tryptamine (9) | - | > Trolox | 6.00 ± 0.60 | [13] |
| Trolox (Standard) | - | Standard | - |[13] |
Note: Data presented is for various indole derivatives to provide a comparative context for screening.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[15]
-
Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., methanol). In a 96-well plate, mix the DPPH solution with various concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm.[15] The scavenging of the DPPH radical by the antioxidant compound results in a decrease in absorbance.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. znaturforsch.com [znaturforsch.com]
- 12. iosrphr.org [iosrphr.org]
- 13. Antioxidant activity of unexplored indole derivatives: synthesis and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
X-ray Crystallographic Analysis: A Comparative Look at 4-Benzyloxyindole-3-carboxaldehyde and Related Structures
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography stands as the definitive method for elucidating these intricate molecular architectures. This guide provides a comparative analysis of the crystallographic data for compounds structurally related to 4-Benzyloxyindole-3-carboxaldehyde, offering insights into its potential solid-state conformation. While a definitive crystal structure for this compound is not publicly available, we can draw valuable comparisons from the crystallographic data of 4-(Benzyloxy)benzaldehyde and the parent indole structure, 1H-Indole-3-carbaldehyde.
Comparative Crystallographic Data
To provide a framework for understanding the potential structural parameters of this compound, the following table summarizes the key crystallographic data for 4-(Benzyloxy)benzaldehyde and 1H-Indole-3-carbaldehyde. These compounds share key structural motifs with the target molecule and can offer predictive insights.
| Parameter | 4-(Benzyloxy)benzaldehyde | 1H-Indole-3-carbaldehyde |
| Molecular Formula | C₁₄H₁₂O₂ | C₉H₇NO |
| Molecular Weight | 212.24 | 145.16 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pna2₁ | Pca2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 11.4772 (11) | 14.0758 (9) |
| b (Å) | 12.9996 (12) | 5.8059 (4) |
| c (Å) | 7.2032 (6) | 8.6909 (5) |
| Volume (ų) | 1074.71 (17) | 710.24 (8) |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Temperature (K) | 123 | 293 |
| Key Torsion/Dihedral Angles (°) | Dihedral angle between aromatic rings: 5.23 (9) | Dihedral angle between benzene and pyrrole rings: 3.98 (12) |
Inferred Structural Insights for this compound
Based on the analysis of the related structures, we can hypothesize certain structural features for this compound. The indole and benzaldehyde moieties are both relatively planar. In 4-(Benzyloxy)benzaldehyde, the two aromatic rings are nearly coplanar, with a small dihedral angle of 5.23 (9)°. Similarly, the indole ring system in 1H-Indole-3-carbaldehyde is essentially planar, with a dihedral angle of 3.98 (12)° between the benzene and pyrrole rings. This suggests that the indole and the phenyl ring of the benzyloxy group in this compound are also likely to adopt a relatively coplanar orientation to maximize conjugation and packing efficiency in the solid state.
The presence of the aldehyde group at the 3-position of the indole ring introduces the possibility of intermolecular hydrogen bonding, similar to the N–H⋯O hydrogen bonds observed in the crystal structure of 1H-Indole-3-carbaldehyde, which link the molecules into chains. The ether oxygen of the benzyloxy group in this compound could also act as a hydrogen bond acceptor, further influencing the crystal packing.
Experimental Protocol for X-ray Crystallographic Analysis
The determination of a crystal structure through X-ray diffraction follows a well-established workflow. The general steps involved are outlined below and are applicable to the analysis of indole derivatives.
-
Crystallization: The first and often most challenging step is to obtain high-quality single crystals of the compound of interest. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using a variety of solvents. For indole derivatives, common solvents for crystallization include methanol, ethanol, and ethyl acetate.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-123 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data.
The following diagram illustrates the general workflow for X-ray crystallographic analysis:
Conclusion
While the definitive crystal structure of this compound remains to be determined, a comparative analysis of structurally related compounds provides valuable insights into its likely solid-state conformation. The planarity of the indole and benzyloxy moieties, coupled with the potential for hydrogen bonding, will be key determinants of its crystal packing. The experimental protocol outlined provides a standard methodology for obtaining the precise three-dimensional structure of this and other novel indole derivatives, which is a critical step in the advancement of drug discovery and development. The synthesis of this compound has been reported, and its role as an intermediate in the preparation of various bioactive molecules underscores the importance of elucidating its crystal structure.
Purity Assessment of Synthesized 4-Benzyloxyindole-3-carboxaldehyde: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-Benzyloxyindole-3-carboxaldehyde, a key intermediate in the synthesis of various bioactive molecules. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and limitations of each method.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity analysis of moderately polar organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the method of choice for routine quality control.
Optimized HPLC Method
A robust RP-HPLC method for the analysis of this compound has been developed based on established protocols for similar indole derivatives. This method provides excellent separation of the main compound from potential impurities.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Data Presentation: Purity Analysis of a Synthesized Batch
The following table summarizes the results of an HPLC analysis of a synthesized batch of this compound, demonstrating the method's ability to separate the product from its impurities.
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 1.5 | Unreacted 4-Benzyloxyindole |
| 2 | 8.5 | 98.2 | This compound |
| 3 | 10.1 | 0.3 | Diformylated byproduct |
Comparison with Other Analytical Techniques
While HPLC is the gold standard for quantitative purity assessment, other techniques provide complementary information and can be used for structural confirmation and identification of unknown impurities.
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC-UV | Differential partitioning and UV absorbance | High resolution, quantitative, robust | Requires chromophores, may not detect all impurities |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons | Provides detailed structural information | Less sensitive for minor impurities, requires pure standards for quantification |
| LC-MS | HPLC coupled with mass spectrometry | High sensitivity, provides molecular weight information | Quantitative accuracy can be variable, matrix effects |
| Gas Chromatography (GC) | Partitioning in the gas phase | Excellent for volatile compounds | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization |
Experimental Protocols
Protocol 1: HPLC Purity Assessment
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase starting condition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Run the gradient method as described in the "Optimized HPLC Method" table.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Protocol 2: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum and compare the chemical shifts and coupling constants with the known spectrum of this compound to confirm its identity and assess the presence of any visible impurities.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Benzyloxyindole-3-carboxaldehyde
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of bioactive molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing invaluable insights into a compound's molecular weight and fragmentation pattern. This guide offers a detailed comparison of the expected mass spectrometric fragmentation of 4-Benzyloxyindole-3-carboxaldehyde, supported by established fragmentation principles of its constituent chemical moieties.
The fragmentation pattern of this compound in mass spectrometry is dictated by the interplay of its three key structural features: the indole ring, the benzaldehyde group, and the benzyl ether linkage. While a definitive experimental spectrum for this specific molecule is not widely published, a robust prediction of its fragmentation can be derived from the well-documented behavior of these functional groups under ionization. This guide will compare the anticipated fragmentation pathways with known data for indoles, benzaldehydes, and benzyl ethers to provide a comprehensive analytical overview.
Predicted Fragmentation Pattern and Key Fragment Ions
Under electron ionization (EI) or electrospray ionization (ESI) conditions, this compound (Molecular Formula: C₁₆H₁₃NO₂, Molecular Weight: 251.28 g/mol ) is expected to undergo a series of characteristic fragmentation steps. The primary cleavages are anticipated to occur at the benzylic C-O bond and the bond connecting the formyl group to the indole ring, owing to their relative lability and the stability of the resulting fragments.
A comparison of the expected key fragment ions for this compound with the known fragmentation of related structures is presented below.
| Expected Fragment (m/z) | Proposed Structure/Identity | Comparison with Known Fragmentation Patterns |
| 251 | [M]⁺ (Molecular Ion) | The intact ionized molecule. |
| 160 | [M - C₇H₇]⁺ | Corresponds to the loss of the benzyl group, a common fragmentation for benzyl ethers, resulting in a 4-hydroxyindole-3-carboxaldehyde radical cation. |
| 91 | [C₇H₇]⁺ | A highly stable tropylium ion, characteristic of compounds containing a benzyl group. This is a very common and often abundant peak in the mass spectra of such molecules. |
| 222 | [M - CHO]⁺ | Represents the loss of the formyl group (29 Da), a typical fragmentation for aromatic aldehydes.[1] |
| 77 | [C₆H₅]⁺ | The phenyl cation, which can arise from the fragmentation of the benzyl group or the benzaldehyde moiety. It is a characteristic fragment in the mass spectrum of benzaldehyde.[2] |
| 131 | [Indole-3-carboxaldehyde moiety]⁺ | Fragmentation involving cleavage of the benzyloxy group, leaving the core indole-3-carboxaldehyde structure. |
| 116 | [Indole ring fragment]⁺ | Further fragmentation of the indole ring, a known process for indole derivatives.[3] |
Experimental Protocols
To experimentally determine the mass spectrometry fragmentation pattern of this compound, the following general protocol for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry can be employed.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A solution of the analyte is prepared in a solvent mixture that is amenable to electrospray, such as methanol/water or acetonitrile/water, often with the addition of a small amount of acid (e.g., formic acid) to promote protonation.
-
Introduction: The solution is infused into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).
-
Tandem Mass Spectrometry (MS/MS): To induce fragmentation, the precursor ion of interest (e.g., m/z 252 for [M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
Mass Analysis and Detection: The resulting fragment ions are then analyzed by a second mass analyzer and detected to generate the MS/MS spectrum.
Proposed Fragmentation Pathway
The logical relationship of the key fragmentation steps for this compound can be visualized as a directed graph. The molecular ion serves as the parent node, with subsequent fragment ions branching off based on the neutral losses.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the definitive assignment of the molecular structure. This technique is complementary to mass spectrometry, which provides information about the molecular weight and fragmentation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, IR would confirm the presence of the N-H stretch of the indole, the C=O stretch of the aldehyde, and the C-O stretch of the ether.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a separation technique that can be used to purify the compound and can be coupled with mass spectrometry (LC-MS) to analyze complex mixtures. The retention time in HPLC provides an additional parameter for identification.
References
- 1. benchchem.com [benchchem.com]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
Comparative study of different synthetic methods for 4-Benzyloxyindole-3-carboxaldehyde
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized indole scaffolds is a cornerstone of modern medicinal chemistry. Among these, 4-benzyloxyindole-3-carboxaldehyde stands out as a pivotal intermediate in the creation of a wide array of bioactive molecules. This guide offers a comparative analysis of synthetic methodologies for this key compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to inform methodological selection.
The strategic placement of a benzyloxy group at the 4-position and a carboxaldehyde at the 3-position of the indole core provides a versatile platform for further molecular elaboration. The selection of an appropriate synthetic route is critical, balancing factors such as yield, reaction time, scalability, and the availability of reagents. This document will focus on the most prominent and effective method for this transformation: the Vilsmeier-Haack reaction.
Method 1: Vilsmeier-Haack Formylation of 4-Benzyloxyindole
The Vilsmeier-Haack reaction is a widely employed and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole ring, predominantly at the C3 position.[2][3]
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 4-Benzyloxyindole |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | Approximately 2 hours |
| Yield | High (specific yield for this substrate is not widely reported but is expected to be good based on similar indole formylations) |
Experimental Protocol
Step 1: Synthesis of 4-Benzyloxyindole (Starting Material)
A robust synthesis of the starting material, 4-benzyloxyindole, is crucial. A well-established procedure involves a multi-step synthesis starting from 2-methyl-3-nitrophenol.[4]
-
Benzylation of 2-methyl-3-nitrophenol: A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in DMF is heated to afford 6-benzyloxy-2-nitrotoluene in high yield (approx. 90%).[4]
-
Condensation with N,N-dimethylformamide dimethyl acetal and pyrrolidine: The resulting 6-benzyloxy-2-nitrotoluene is then reacted with N,N-dimethylformamide dimethyl acetal and pyrrolidine in DMF at reflux to produce (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (approx. 95% yield).[4]
-
Reductive Cyclization: The final step to obtain 4-benzyloxyindole involves the reductive cyclization of the pyrrolidinostyrene derivative using Raney nickel and hydrazine hydrate in a mixture of THF and methanol. This step proceeds at a controlled temperature of 45-50°C and yields 4-benzyloxyindole as a white solid (approx. 96% yield).[4]
Step 2: Vilsmeier-Haack Formylation of 4-Benzyloxyindole
The following is a general, adaptable protocol for the formylation of an indole derivative.
-
Vilsmeier Reagent Formation: In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place N,N-dimethylformamide (DMF). Cool the flask in an ice bath and add phosphorus oxychloride dropwise with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent.[5]
-
Reaction with 4-Benzyloxyindole: After the initial exotherm has subsided, add a solution of 4-benzyloxyindole in DMF dropwise to the Vilsmeier reagent, maintaining the low temperature.
-
Reaction Progression and Work-up: Once the addition is complete, the reaction mixture is typically stirred at room temperature for a couple of hours. The reaction is then quenched by pouring it over crushed ice. The solution is subsequently neutralized with an aqueous base (e.g., sodium acetate or sodium hydroxide) to precipitate the product.[5]
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Experimental Workflow
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Alternative Synthetic Methods: A Brief Overview
While the Vilsmeier-Haack reaction is a dominant method, other classical formylation reactions are worth noting, although their application to 4-benzyloxyindole is less documented.
-
Duff Reaction: This reaction employs hexamine as the formylating agent in an acidic medium, typically for the ortho-formylation of phenols.[6] Its efficiency is generally considered low.[6]
-
Reimer-Tiemann Reaction: This method uses chloroform and a strong base to formylate phenols, proceeding via a dichlorocarbene intermediate.[7] It is known to be effective for electron-rich heterocycles like indoles.[8]
A more modern approach involves boron-catalyzed formylation , which presents a milder alternative to the classical methods. For instance, boron trifluoride diethyl etherate has been shown to be an effective catalyst for the C-H formylation of indoles using alkyl orthoesters as the formylating agent.[9]
Synthetic Pathway Overview
Caption: Overview of synthetic routes to the target compound.
Conclusion
The Vilsmeier-Haack reaction remains a highly reliable and efficient method for the synthesis of this compound. Its procedural simplicity and generally high yields make it a preferred choice in many research and development settings. While alternative methods exist, they are less documented for this specific substrate and may present challenges in terms of yield and reaction control. The emergence of milder, catalyzed reactions such as the boron-catalyzed formylation offers promising avenues for future synthetic explorations, potentially providing more environmentally benign and efficient routes to this valuable indole derivative. Further research into these alternative methods could provide a more comprehensive comparative dataset.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. growingscience.com [growingscience.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
In Vitro Anticancer Activity of 4-Benzyloxyindole-3-carboxaldehyde Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among these, derivatives of indole-3-carboxaldehyde have shown considerable promise as anticancer agents. This guide provides a comparative analysis of the in vitro anticancer activity of analogs related to 4-benzyloxyindole-3-carboxaldehyde, offering supporting experimental data and methodologies to aid in the research and development of novel cancer therapeutics. While direct comparative studies on a series of this compound analogs are not extensively available in the current literature, this guide draws upon data from structurally similar compounds, such as benzyloxybenzaldehyde derivatives, to provide insights into potential structure-activity relationships and anticancer effects.
Comparative Anticancer Activity
The evaluation of anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cancer cell growth. The following table summarizes the cytotoxic activity of a series of benzyloxybenzaldehyde derivatives against the human leukemia (HL-60) cell line, providing a basis for understanding how substitutions on the benzyloxy moiety may influence anticancer efficacy.
Table 1: Cytotoxic Activity of Benzyloxybenzaldehyde Analogs against HL-60 Cancer Cells [1]
| Compound ID | Structure | IC50 (µM) |
| 1 | 2-(benzyloxy)benzaldehyde | > 10 |
| 2 | 2-(benzyloxy)-4-methoxybenzaldehyde | > 10 |
| 3 | 2-(benzyloxy)-5-methoxybenzaldehyde | 8.5 |
| 4 | 2-(benzyloxy)-5-chlorobenzaldehyde | 7.2 |
| 5 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | 1.5 |
| 6 | 2-[(2-chlorobenzyl)oxy]benzaldehyde | 5.8 |
| 7 | 2-[(4-chlorobenzyl)oxy]benzaldehyde | 6.3 |
Data is representative of benzyloxybenzaldehyde derivatives and is intended to provide a comparative framework for the potential activity of this compound analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for key experiments used to assess the in vitro anticancer activity of novel compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 5, 10, 50, 100 µM) for 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compounds and then harvested.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.
Mandatory Visualizations
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds.
Caption: A typical workflow for the in vitro screening and mechanistic evaluation of novel anticancer compounds.
Potential Signaling Pathway Inhibition
Indole derivatives have been reported to modulate various signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and is often dysregulated in cancer.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by indole analogs.
References
Validating the structure of a novel compound synthesized from 4-Benzyloxyindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel organic compounds is a cornerstone of drug discovery and materials science. However, the journey from a proposed molecular structure to a validated, well-characterized compound is a rigorous process demanding a multi-faceted analytical approach. This guide provides a comparative overview of the essential techniques for validating the structure of a novel compound, "Compound X," synthesized from 4-Benzyloxyindole-3-carboxaldehyde. We will compare its analytical data with that of the starting material and a known isomer, providing a clear framework for structural elucidation.
Synthesis of the Novel Compound (Compound X)
The novel compound, N-methyl-4-benzyloxyindole-3-carboxaldehyde (herein referred to as Compound X ), was synthesized via N-alkylation of this compound using methyl iodide in the presence of a base. This modification is hypothesized to alter the compound's electronic properties and potential biological activity.
Experimental Protocols
Unequivocal structural validation relies on the synergistic use of multiple analytical techniques.[1][2][3] The primary methods employed in this guide are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.[1][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C, revealing the connectivity and stereochemistry of a molecule.[6][7]
-
Sample Preparation: 5-10 mg of the compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR: Data was acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.
-
¹³C NMR: Data was acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[8][9]
-
Technique: High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source.
-
Sample Preparation: The compound was dissolved in methanol to a concentration of 1 mg/mL and introduced into the mass spectrometer via direct infusion.
-
Analysis: The instrument was operated in positive ion mode to observe the [M+H]⁺ ion.
Single-Crystal X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[4][5][10][11]
-
Crystallization: Single crystals of Compound X suitable for X-ray diffraction were grown by slow evaporation of a solution in ethyl acetate/hexane.
-
Data Collection: A suitable crystal was mounted on a diffractometer. Data was collected at 100 K using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F².
Data Presentation: A Comparative Analysis
The following tables summarize the key analytical data for the starting material (this compound), the novel Compound X , and a known isomer, 5-Benzyloxyindole-3-carboxaldehyde, for comparative purposes.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton | This compound (δ, ppm) | Compound X (δ, ppm) | 5-Benzyloxyindole-3-carboxaldehyde (δ, ppm) |
| Indole NH | 12.15 (s, 1H) | --- | 12.01 (s, 1H) |
| Aldehyde CHO | 9.98 (s, 1H) | 9.99 (s, 1H) | 9.95 (s, 1H) |
| Indole H2 | 8.25 (s, 1H) | 8.35 (s, 1H) | 8.12 (d, J=2.8 Hz, 1H) |
| Benzyl CH₂ | 5.25 (s, 2H) | 5.28 (s, 2H) | 5.20 (s, 2H) |
| Phenyl H (Bn) | 7.30-7.50 (m, 5H) | 7.32-7.51 (m, 5H) | 7.31-7.49 (m, 5H) |
| Indole H5 | 7.20 (t, J=8.0 Hz, 1H) | 7.25 (t, J=8.1 Hz, 1H) | --- |
| Indole H6 | 6.90 (d, J=8.0 Hz, 1H) | 6.95 (d, J=8.1 Hz, 1H) | 7.05 (dd, J=8.8, 2.4 Hz, 1H) |
| Indole H7 | 7.15 (d, J=8.0 Hz, 1H) | 7.18 (d, J=8.1 Hz, 1H) | 7.45 (d, J=8.8 Hz, 1H) |
| N-CH₃ | --- | 3.85 (s, 3H) | --- |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon | This compound (δ, ppm) | Compound X (δ, ppm) | 5-Benzyloxyindole-3-carboxaldehyde (δ, ppm) |
| Aldehyde C=O | 185.0 | 185.2 | 184.8 |
| Indole C2 | 138.5 | 139.1 | 137.9 |
| Indole C3 | 118.0 | 118.5 | 117.5 |
| Indole C3a | 139.0 | 139.5 | 131.5 |
| Indole C4 | 152.0 | 152.3 | 113.8 |
| Indole C5 | 122.5 | 122.8 | 154.0 |
| Indole C6 | 112.0 | 112.3 | 113.2 |
| Indole C7 | 105.0 | 105.4 | 103.0 |
| Indole C7a | 125.0 | 128.0 | 126.1 |
| Benzyl CH₂ | 70.0 | 70.2 | 69.8 |
| Phenyl C (Bn) | 127.5-137.0 | 127.6-137.1 | 127.7-137.2 |
| N-CH₃ | --- | 33.0 | --- |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | C₁₆H₁₃NO₂ | 252.1019 | 252.1021 |
| Compound X | C₁₇H₁₅NO₂ | 266.1176 | 266.1178 |
| 5-Benzyloxyindole-3-carboxaldehyde | C₁₆H₁₃NO₂ | 252.1019 | 252.1018 |
Table 4: X-ray Crystallographic Data for Compound X
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 15.789(5) |
| β (°) | 98.76(2) |
| Volume (ų) | 1334.5(7) |
| Z | 4 |
| R-factor (%) | 3.5 |
Visualizing the Validation Workflow and Potential Applications
To better illustrate the process and potential context of this novel compound, the following diagrams were generated.
Caption: Workflow for the synthesis and structural validation of Compound X.
Indole derivatives are known to interact with various biological targets. For instance, many act as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway that could be modulated by an indole-based compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by Compound X.
Conclusion
The comprehensive analysis of NMR, mass spectrometry, and X-ray crystallography data provides unequivocal evidence for the structure of the novel N-methyl-4-benzyloxyindole-3-carboxaldehyde (Compound X). The ¹H NMR data confirms the presence of the newly introduced N-methyl group and the disappearance of the indole N-H proton. The ¹³C NMR spectrum is consistent with the proposed structure, showing the characteristic shift for the N-methyl carbon. High-resolution mass spectrometry validates the elemental composition, and single-crystal X-ray crystallography provides the definitive three-dimensional structure. This multi-technique approach ensures the unambiguous structural identification necessary for further investigation into the compound's chemical and biological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. rigaku.com [rigaku.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Potential of 4-Benzyloxyindole-3-carboxaldehyde Derivatives: A Methodological Framework
A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the antioxidant potential of 4-benzyloxyindole-3-carboxaldehyde derivatives. Consequently, a direct data-driven comparison of their performance against other alternatives is not possible at this time.
This guide, therefore, provides a robust methodological framework for researchers, scientists, and drug development professionals to conduct such a benchmark study. It outlines the standard experimental protocols and data presentation formats that should be employed for a rigorous evaluation of the antioxidant properties of this class of compounds.
Data Presentation
Should experimental data become available, it is recommended to be summarized in a clear, tabular format to facilitate easy comparison of the antioxidant activities of different this compound derivatives. The table should include key metrics such as IC50 values from various antioxidant assays. A template for such a table is provided below.
Table 1: Comparative Antioxidant Activity of this compound Derivatives
| Compound ID | Derivative | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | FRAP Assay (mM Fe(II)/mg) |
| STD-AA | Ascorbic Acid (Standard) | Value | Value | Value |
| STD-TQ | Trolox (Standard) | Value | Value | Value |
| 4BID-01 | This compound | Experimental Value | Experimental Value | Experimental Value |
| 4BID-02 | Derivative 2 | Experimental Value | Experimental Value | Experimental Value |
| 4BID-03 | Derivative 3 | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are crucial for the reproducibility and validation of findings. The following are standard protocols that can be adapted to test this compound derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compounds (this compound derivatives) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another common method to determine the total antioxidant capacity of a compound.
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or a buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound solution (at various concentrations) to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is then determined from the concentration-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the test compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as mM Fe(II) equivalents per milligram of the compound.
Mandatory Visualizations
The following diagrams illustrate the general workflow for assessing antioxidant potential and a key signaling pathway often implicated in the antioxidant response of indole-containing compounds.
Caption: Experimental workflow for evaluating antioxidant potential.
Caption: The Nrf2-Keap1 signaling pathway.
Safety Operating Guide
Safe Disposal of 4-Benzyloxyindole-3-carboxaldehyde: A Procedural Guide
For researchers and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Benzyloxyindole-3-carboxaldehyde, a compound frequently used in the synthesis of pharmaceuticals and other bioactive molecules. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn at all times to prevent exposure.[1][2][3] Care should be taken to avoid the formation of dust when handling the solid form of this compound.[2][3]
Hazard and Personal Protective Equipment Summary
The following table summarizes the key hazard information and recommended personal protective equipment for handling this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Classification | Pictogram | Precautionary Statement Codes | Recommended Personal Protective Equipment |
| Skin Corrosion/Irritation | Category 2 |
| H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | Category 2A |
| H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |
| H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with institutional and local regulations.[1] Do not dispose of this chemical in the regular trash or pour it down the drain.[3][4]
1. Waste Collection and Containerization:
- Designated Container: Use a dedicated, chemically compatible, and clearly labeled container for collecting this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
- Labeling: Immediately label the waste container with "Hazardous Waste."[4] The label must include:
- The full chemical name: "this compound" (avoid abbreviations).[4]
- The specific hazards (e.g., "Irritant").
- The location of waste generation (e.g., laboratory and room number).[4]
- The name and contact information of the principal investigator or responsible party.[4]
2. Handling Contaminated Materials:
- PPE and Labware: Any materials that have come into direct contact with this compound, such as gloves, weigh boats, pipette tips, and contaminated paper towels, must be considered contaminated and disposed of in the designated hazardous waste container.[4]
3. Storage of Waste:
- Secure Storage: Keep the hazardous waste container securely closed except when adding waste.
- Designated Area: Store the container in a designated satellite accumulation area that is clearly marked and known to all laboratory personnel.
- Segregation: Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents, acids, and strong bases.[1]
4. Arranging for Final Disposal:
- Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a waste pickup request through the Environmental Health and Safety (EHS) department.
- Documentation: Complete all required waste disposal paperwork accurately, listing all contents of the container.
5. Spill Response:
- Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.
- Small Spills: If the spill is small and you are trained and equipped to handle it, wear appropriate PPE. Carefully sweep up the solid material, minimizing dust generation, and place it into the designated hazardous waste container.[1] Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
- Large Spills: For large spills, or if you are uncertain how to proceed, evacuate the area and contact your institution's EHS office immediately.[3]
Disposal Process Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Benzyloxyindole-3-carboxaldehyde
Essential Safety and Handling Guide for 4-Benzyloxyindole-3-carboxaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a key intermediate in the synthesis of various bioactive molecules. Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or in case of immersion, heavier-duty gloves such as neoprene or Viton® should be considered. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory protocols.[1][2][3] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Eye protection must meet ANSI Z87.1 standards.[2] Chemical splash goggles are required when there is a risk of splashing.[3] |
| Face | Face shield | A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing or when handling larger quantities of the material.[3][4] |
| Body | Laboratory coat | A flame-resistant lab coat or a standard lab coat made of cotton or a similar non-synthetic material should be worn and fully buttoned.[2] |
| Respiratory | NIOSH-approved respirator | Use a respirator if handling the compound in a poorly ventilated area or if there is a potential for aerosolization. The type of respirator (e.g., N95, or a full-face respirator with appropriate cartridges) should be selected based on a risk assessment of the specific procedure.[1][2] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring the safety of all laboratory personnel.
Step 1: Pre-Handling Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5][6]
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment and reagents before introducing the chemical to the work area.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Step 2: Handling the Compound
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within a fume hood. Ensure that the experimental setup is secure and properly assembled.
Step 3: Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[1]
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and comply with regulations.
Step 1: Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Used gloves, weighing paper, and other contaminated disposable materials should be placed in a designated solid hazardous waste container.[1]
Step 2: Waste Storage
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Step 3: Waste Disposal
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
